molecular formula C8H16N2O4 B15559588 CML-d3

CML-d3

カタログ番号: B15559588
分子量: 207.24 g/mol
InChIキー: NUXSIDPKKIEIMI-SASOZDAZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CML-d3 is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 207.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H16N2O4

分子量

207.24 g/mol

IUPAC名

(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D

InChIキー

NUXSIDPKKIEIMI-SASOZDAZSA-N

製品の起源

United States

Foundational & Exploratory

The Role of CML-d3 in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Nε-(Carboxymethyl)lysine-d3 (CML-d3) in mass spectrometry. This compound serves as a crucial tool for the accurate quantification of Nε-(Carboxymethyl)lysine (CML), a significant advanced glycation end product (AGE). AGEs are implicated in the pathogenesis of numerous age-related diseases and diabetic complications. The stable isotope dilution assay using this compound coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CML quantification in complex biological and food matrices.

The Principle of Stable Isotope Dilution Analysis

The fundamental principle behind the use of this compound in mass spectrometry is stable isotope dilution (SID). This compound is a form of CML where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes this compound chemically identical to native CML, ensuring they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][2] However, due to the mass difference, this compound can be distinguished from native CML by the mass spectrometer.

By adding a known amount of this compound to a sample at the beginning of the analytical workflow, it acts as an internal standard.[1] Any loss of the analyte (native CML) during the experimental procedure will be mirrored by a proportional loss of the internal standard (this compound).[1] Similarly, variations in instrument response, such as ionization suppression or enhancement caused by the sample matrix, will affect both the analyte and the internal standard to the same degree.[1][2] Consequently, the ratio of the signal from the native CML to the signal from the this compound internal standard remains constant and is directly proportional to the concentration of the native CML in the original sample. This allows for highly accurate and precise quantification, correcting for experimental variability.[1]

Experimental Workflow and Methodologies

The quantification of CML using this compound as an internal standard typically involves several key steps, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A critical initial step is the liberation of CML from its protein-bound form. This is typically achieved through acid hydrolysis of the protein pellet.[3][4]

Detailed Protocol for Protein Hydrolysis:

  • Internal Standard Addition: A known concentration of this compound is added to the sample (e.g., plasma, tissue homogenate, or food extract) before any processing steps.[3][5]

  • Protein Precipitation: Proteins are precipitated from the sample, often using an acid like trichloroacetic acid (TCA).[4][5] The sample is centrifuged, and the supernatant is discarded.

  • Washing: The resulting protein pellet is washed to remove interfering substances.[4]

  • Hydrolysis: The protein pellet is hydrolyzed in strong acid, typically 6 M hydrochloric acid (HCl), at an elevated temperature (e.g., 110°C) for an extended period (e.g., 24 hours).[4] This process breaks the peptide bonds and releases the CML adducts.

  • Drying: After hydrolysis, the samples are dried to remove the acid, often under a stream of nitrogen or in a vacuum concentrator.[4]

  • Reconstitution: The dried residue is reconstituted in a solvent compatible with the subsequent chromatographic separation, such as the initial mobile phase.[6]

Liquid Chromatography Separation

The reconstituted sample is then injected into a liquid chromatography system to separate CML from other components in the complex mixture. Reversed-phase chromatography is a common approach.

Typical LC Parameters:

  • Column: A C18 or an amino column is frequently used for separation.[5][7]

  • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (often with an acid additive like formic acid or nonafluoropentanoic acid) and an organic phase (such as acetonitrile).[3][4][7]

  • Flow Rate: The flow rate is optimized for the specific column dimensions and particle size, often in the range of 0.3 to 0.5 mL/min for standard LC systems.[4]

  • Column Temperature: The column is often heated (e.g., to 50°C) to improve peak shape and reproducibility.[4]

Tandem Mass Spectrometry Detection

The eluent from the LC column is introduced into a tandem mass spectrometer, which is a highly sensitive and selective detector. Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[8] In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole.

MRM Transitions for CML and this compound: The specific mass-to-charge (m/z) ratios of the precursor and product ions are monitored. For CML, a common transition is m/z 205.0 → 130.1. For CML-d2 (a commonly used deuterated standard), the transition is m/z 207.0 → 132.1.[5] The specific transitions for this compound would be slightly different, reflecting the mass of the three deuterium atoms.

Quantitative Data Summary

The use of this compound as an internal standard enables the development of robust and reliable quantitative methods. The performance of these methods is characterized by several key parameters, which are summarized in the tables below based on published data.

Analyte Linear Range (ng/mL) Correlation Coefficient (R²) Reference
CML0.25 - 500> 0.999[9]

Table 1: Linearity of CML Quantification Methods. This table illustrates the typical linear range over which the concentration of CML can be accurately measured and the high degree of linearity as indicated by the correlation coefficient.

Analyte Recovery (%) Matrix Reference
CML90.2 - 108.3Baby Biscuit & French Fries[9]
CML97 - 98Sterilized Milk[10]
CML92.8 - 102Human Plasma[6]

Table 2: Recovery Rates of CML in Various Matrices. This table demonstrates the efficiency of the extraction process from different sample types, with recovery rates close to 100% indicating minimal loss of the analyte during sample preparation.

Analyte LOD (µg/kg) LOQ (µg/kg) Matrix Reference
CML0.47 - 0.941.52 - 1.91Baked and Fried Foods[9]
CML50150Sterilized Milk[10]

Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for CML. This table shows the sensitivity of the analytical methods, indicating the lowest concentration of CML that can be reliably detected and quantified in different food matrices.

Visualizing the Process and Principles

To further elucidate the concepts and workflows described, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological or Food Sample (containing native CML) add_is Addition of known amount of this compound (Internal Standard) sample->add_is Spiking hydrolysis Protein Hydrolysis (e.g., 6M HCl, 110°C, 24h) add_is->hydrolysis cleanup Sample Cleanup (e.g., SPE or precipitation) hydrolysis->cleanup lc Liquid Chromatography (Separation of CML and this compound) cleanup->lc ms Tandem Mass Spectrometry (Detection and Quantification) lc->ms data Data Analysis (Ratio of CML/CML-d3) ms->data result Accurate Quantification of Native CML data->result

Caption: Experimental workflow for CML quantification using this compound.

G cluster_cml Native CML cluster_cmld3 This compound (Internal Standard) CML_precursor Precursor Ion m/z 205.0 CML_product Product Ion m/z 130.1 CML_precursor->CML_product Fragmentation CMLd3_precursor Precursor Ion m/z 208.0 CMLd3_product Product Ion m/z 133.1 CMLd3_precursor->CMLd3_product Fragmentation G cluster_logic Logical Relationship for Quantification ratio Signal Ratio (Native CML / this compound) proportionality concentration Concentration of Native CML explanation This constant ratio allows for accurate calculation of the unknown CML concentration, correcting for experimental variations. known_is Known Concentration of this compound

References

The Role of Vitamin D3 in Chronic Myeloid Leukemia (CML) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "CML-d3" is not a standard designation in biomedical literature, this guide interprets the query as an inquiry into the therapeutic potential and mechanisms of Vitamin D3 in the context of Chronic Myeloid Leukemia (CML). CML is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion protein's constitutive tyrosine kinase activity, which drives the proliferation of granulocytic cells.[1][2] Standard treatment for CML involves tyrosine kinase inhibitors (TKIs), which have significantly improved patient outcomes.[3] However, TKIs are not always curative, and drug resistance remains a challenge, necessitating the exploration of novel therapeutic strategies.[1][3] Vitamin D3 has emerged as a molecule of interest due to its known roles in cell differentiation, proliferation, and apoptosis.[4] This document provides an in-depth technical overview of the application of Vitamin D3 and its analogs in CML research.

Mechanism of Action of Vitamin D3 in CML

The active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] The binding of calcitriol to the VDR leads to the transcription of genes that can induce differentiation and inhibit the proliferation of cancer cells, including CML cells.[4][6]

Key anti-leukemic effects of Vitamin D3 signaling include:

  • Induction of Differentiation: Vitamin D3 can promote the differentiation of myeloid leukemia cells into mature monocytes and macrophages.

  • Inhibition of Proliferation: It can arrest the cell cycle and reduce the proliferation of leukemic cells.

  • Apoptosis: Vitamin D3 can induce programmed cell death in cancer cells.

  • Synergism with TKIs: Vitamin D3 and its analogs have been shown to enhance the effects of TKIs like imatinib.[3]

G Vitamin D3 Signaling Pathway in CML cluster_cell CML Cell cluster_nucleus Nucleus cluster_effects Cellular Effects VD Vitamin D3 (Calcitriol) VDR Vitamin D Receptor (VDR) VD->VDR Binds VDR_RXR_complex VDR-RXR Complex VDR->VDR_RXR_complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) in DNA Differentiation Increased Differentiation VDRE->Differentiation Proliferation Decreased Proliferation VDRE->Proliferation Apoptosis Increased Apoptosis VDRE->Apoptosis VDR_RXR_complex->VDRE Binds to G Experimental Workflow: Clonogenic Assay start Start isolate Isolate CD34+ cells from CML patient sample start->isolate culture Plate 500 CD34+ cells/dish in methylcellulose medium isolate->culture treat Add treatments: - Control - Vitamin D3 analog - TKI - Combination culture->treat incubate Incubate for 14 days at 37°C, 5% CO2 treat->incubate count Count Colony Forming Cells (CFCs) incubate->count analyze Analyze CFC survival and synergy count->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Nε-(carboxymethyl)lysine-d3 (CML-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of Nε-(carboxymethyl)lysine-d3 (CML-d3). This compound is the deuterated form of Nε-(carboxymethyl)lysine (CML), a prominent advanced glycation end product (AGE). AGEs are implicated in the pathogenesis of numerous age-related diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. This compound serves as a critical internal standard for the accurate quantification of CML in biological samples using mass spectrometry, aiding in research to understand the role of CML in disease progression and to develop potential therapeutic interventions.

Synthesis of this compound

The synthesis of this compound is typically achieved through a reductive amination reaction. This method involves the reaction of an Nα-protected lysine with a deuterated glyoxylic acid, followed by a reduction step and subsequent deprotection.

A plausible synthetic route is outlined below:

Step 1: Protection of the α-amino group of L-lysine. To ensure selective reaction at the ε-amino group, the α-amino group of L-lysine is first protected, for example, with a tert-Butoxycarbonyl (Boc) group, to yield Nα-Boc-L-lysine.

Step 2: Reductive Amination. Nα-Boc-L-lysine is reacted with deuterated glyoxylic acid (glyoxylic acid-d2) in the presence of a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in an aqueous or alcoholic solvent at a controlled pH. The deuterated glyoxylic acid introduces the carboxymethyl-d2 group onto the ε-amino group of lysine.

Step 3: Deprotection. The Boc protecting group is removed from the α-amino group under acidic conditions, for instance, using trifluoroacetic acid (TFA), to yield the final product, this compound.

Step 4: Purification. The final product is purified using techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Properties of this compound

This compound shares most of its chemical properties with the non-deuterated CML, with the primary difference being its molecular weight due to the presence of deuterium atoms. The key chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name Nε-(carboxymethyl)-L-lysine-d3[1]
Synonyms This compound, N6-(Carboxymethyl)-L-lysine-d3[1]
Molecular Formula C₈H₁₃D₃N₂O₄[2]
Molecular Weight 207.2 g/mol [2]
CAS Number 2699607-49-1[2]
Appearance Solid[2]
Purity ≥99% deuterated forms (d₁-d₃)[2]
Solubility PBS (pH 7.2): 10 mg/mL[2]
Storage Temperature -20°C[3]
Stability ≥ 4 years at -20°C[2]

Experimental Protocols

General Protocol for this compound Synthesis via Reductive Amination

This protocol is a general guideline based on established methods for the synthesis of CML and its isotopologues. Optimization of reaction conditions may be necessary.

Materials:

  • Nα-Boc-L-lysine

  • Glyoxylic acid-d2 monohydrate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Ion-exchange resin (e.g., Dowex 50W)

  • HPLC system for purification

Procedure:

  • Reaction Setup: Dissolve Nα-Boc-L-lysine and a molar excess of glyoxylic acid-d2 monohydrate in methanol.

  • Reduction: Cool the solution in an ice bath and slowly add a molar excess of sodium cyanoborohydride. Allow the reaction to stir at room temperature overnight.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Deprotection: Dissolve the residue in a solution of trifluoroacetic acid in dichloromethane (e.g., 50% TFA in DCM). Stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Purification: Dissolve the crude product in deionized water and apply it to an ion-exchange column. Elute the product with a gradient of aqueous ammonia.

  • Final Purification: Further purify the this compound containing fractions by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Quantification of CML in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of CML in protein hydrolysates.

Materials:

  • Biological sample (e.g., plasma, tissue)

  • This compound (internal standard)

  • 6 M Hydrochloric acid (HCl)

  • Borate buffer (0.2 M, pH 9.2)

  • Sodium borohydride (NaBH₄) solution (e.g., 1 M in 0.1 M NaOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Hydrolysis:

    • To a known amount of the biological sample, add a known amount of this compound internal standard.

    • Perform a reduction step by adding NaBH₄ solution in borate buffer to convert any Schiff base intermediates to a stable form.

    • Hydrolyze the protein by adding 6 M HCl and heating at 110°C for 24 hours.

  • Purification:

    • Neutralize the hydrolysate and purify the amino acids using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the purified sample into an LC-MS/MS system.

    • Separate the amino acids using a suitable HPLC column (e.g., a HILIC or reverse-phase C18 column).

    • Detect and quantify CML and this compound using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for CML and this compound would be selected based on their precursor and product ions.

  • Quantification:

    • Calculate the concentration of CML in the original sample by comparing the peak area ratio of CML to this compound against a calibration curve prepared with known concentrations of CML and a fixed concentration of this compound.

Signaling Pathways and Biological Role of CML

CML exerts its biological effects primarily through the Receptor for Advanced Glycation End Products (RAGE). The binding of CML to RAGE initiates a cascade of intracellular signaling events that contribute to inflammation, oxidative stress, and cellular dysfunction.

CML-RAGE Signaling Pathway

The interaction of CML with RAGE activates several downstream signaling pathways, including the ERK/NF-κB and PI3K/AKT pathways.[4] These pathways play crucial roles in gene expression related to inflammation and cell survival.

CML_RAGE_Signaling CML CML RAGE RAGE CML->RAGE ERK ERK RAGE->ERK PI3K PI3K RAGE->PI3K NFkB NF-κB ERK->NFkB Inflammation Inflammation (Gene Expression) NFkB->Inflammation AKT AKT PI3K->AKT CellSurvival Cell Survival (Gene Expression) AKT->CellSurvival

Figure 1: CML binding to RAGE activates downstream signaling pathways.

Experimental Workflow for CML Quantification

The quantification of CML in biological samples is a multi-step process that relies on the use of this compound as an internal standard for accuracy and precision.

CML_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) LCMS->Quantification

Figure 2: Workflow for the quantification of CML using this compound.

Logical Relationship of CML Formation and Pathogenesis

The formation of CML is a consequence of hyperglycemia and oxidative stress, and its accumulation contributes to the pathogenesis of various diseases through receptor-mediated and receptor-independent mechanisms.

CML_Pathogenesis cluster_mechanisms Pathogenic Mechanisms Hyperglycemia Hyperglycemia CML_Formation CML Formation Hyperglycemia->CML_Formation OxidativeStress Oxidative Stress OxidativeStress->CML_Formation ReceptorMediated Receptor-Mediated (RAGE Signaling) CML_Formation->ReceptorMediated ReceptorIndependent Receptor-Independent (Protein Cross-linking) CML_Formation->ReceptorIndependent Disease Disease Pathogenesis (e.g., Diabetes, CVD) ReceptorMediated->Disease ReceptorIndependent->Disease

Figure 3: The role of CML in the development of disease.

References

The Significance of Deuterium Labeling in the Bioanalysis of Chronic Myeloid Leukemia Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterium-labeled internal standards in the quantitative bioanalysis of therapeutics for Chronic Myeloid Leukemia (CML). Focusing on the widely used tyrosine kinase inhibitors (TKIs) imatinib, nilotinib, and dasatinib, this document details the principles of stable isotope labeling, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows.

Core Principles: The Power of Deuterium Labeling in Quantitative Mass Spectrometry

In the realm of quantitative mass spectrometry, particularly in regulated bioanalysis, achieving the highest degree of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, with deuterium-labeled compounds being a common and cost-effective choice.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1]

The fundamental principle is that a deuterium-labeled internal standard will exhibit nearly identical chemical and physical properties to the unlabeled analyte throughout the analytical process.[1] This includes extraction, ionization, and fragmentation. By adding a known concentration of the deuterated standard to a sample at the beginning of the workflow, it can effectively normalize for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[1][2]

Key Advantages of Deuterium-Labeled Internal Standards:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[2]

  • Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. The deuterated internal standard is lost to the same extent, ensuring that the analyte-to-internal standard ratio remains accurate.

  • Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the assay compared to using a structural analog as an internal standard.[1]

Quantitative Data for CML Therapeutics and their Deuterated Internal Standards

The following tables summarize key quantitative parameters for the analysis of imatinib, nilotinib, and dasatinib using their respective deuterium-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Table 1: Mass Spectrometric Parameters for CML Drugs and their Deuterated Internal Standards

AnalyteDeuterated Internal StandardAnalyte Precursor Ion (m/z)Analyte Product Ion (m/z)Internal Standard Precursor Ion (m/z)Internal Standard Product Ion (m/z)
ImatinibImatinib-d8494.3394.2502.3394.2
NilotinibNilotinib-d3530.2289.1533.2289.0
DasatinibDasatinib-d8488.1401.1496.15406.1

Data synthesized from multiple sources.[3][4][5]

Table 2: Performance Characteristics of LC-MS/MS Assays for CML Drugs using Deuterated Internal Standards

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Imatinib10 - 500010< 8%< 8%92 - 108%
Nilotinib2.4 - 47002.4< 15%< 15%85 - 115%
Dasatinib1 - 4001< 15%< 15%85 - 115%

Data synthesized from multiple sources.[5][6][7]

Experimental Protocols

This section provides a generalized yet detailed methodology for the quantification of a CML TKI (e.g., imatinib, nilotinib, or dasatinib) in human plasma using a deuterium-labeled internal standard and LC-MS/MS.

Materials and Reagents
  • Reference standards for the analyte (e.g., imatinib) and its corresponding deuterium-labeled internal standard (e.g., imatinib-d8).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid and ammonium formate.

  • Human plasma (with anticoagulant, e.g., K2EDTA).

  • Solid-phase extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction or protein precipitation.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and the deuterated internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50% methanol) to create calibration curve (CC) and quality control (QC) working solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) with the same solvent.

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma samples (blank, CCs, QCs, and unknown study samples) into microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution to each tube (except for the blank matrix).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard as listed in Table 1.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Analysis
  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P JAK JAK BCR_ABL->JAK P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Decreased Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Imatinib, Nilotinib, Dasatinib) TKI->BCR_ABL Inhibits ATP Binding

Caption: Simplified BCR-ABL signaling pathway in CML and the mechanism of action of Tyrosine Kinase Inhibitors.

Experimental_Workflow Sample_Collection Plasma Sample Collection (Patient Sample, Calibrator, or QC) Spiking Spike with Deuterated Internal Standard (e.g., CML-d3) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: General experimental workflow for the quantification of CML drugs in plasma using a deuterated internal standard.

Conclusion

Deuterium labeling is an indispensable tool in the therapeutic drug monitoring of Chronic Myeloid Leukemia. The use of deuterium-labeled internal standards in LC-MS/MS assays provides the necessary accuracy, precision, and robustness to ensure reliable quantification of tyrosine kinase inhibitors in patient samples. This, in turn, allows for dose optimization, assessment of patient adherence, and ultimately, improved therapeutic outcomes for individuals with CML. The methodologies and data presented in this guide serve as a core resource for researchers and clinicians working in this critical area of oncology.

References

The Critical Role of Isotope Dilution in Advanced Glycation End Product Analysis: A Technical Guide to CML vs. CML-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-Carboxymethyllysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins and lipids.[1][2][3] As a well-established biomarker, elevated levels of CML are implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders, making its accurate quantification in biological matrices a critical aspect of clinical and pharmaceutical research.[4] However, the inherent complexity of biological samples presents significant analytical challenges.[1][5] This technical guide provides an in-depth exploration of the analytical methodologies for CML quantification, focusing on the indispensable role of its deuterated stable isotope, CML-d3, in achieving accurate and reliable results through isotope dilution mass spectrometry (IDMS).

The Challenge of CML Quantification

The quantification of CML in biological samples is complicated by several factors. The analyte is often present at low concentrations within a complex mixture of endogenous compounds, which can interfere with the analysis and lead to inaccurate measurements.[5][6] While immunoassays like ELISA are available, they can suffer from limitations such as steric hindrance and cross-reactivity, potentially compromising the accuracy of the results.[4]

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for CML analysis due to its high selectivity and sensitivity.[4][7] However, even with advanced instrumentation, variabilities introduced during sample preparation, chromatography, and ionization can affect the precision and accuracy of the quantification.

This compound: The Internal Standard of Choice

To overcome these analytical hurdles, the principle of isotope dilution is employed, utilizing a stable isotope-labeled version of the analyte as an internal standard.[8] this compound, a deuterated analog of CML, serves as an ideal internal standard for several key reasons:

  • Chemical and Physical Similarity: this compound is chemically identical to CML, ensuring that it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution is crucial for compensating for any analyte loss during these steps.

  • Distinct Mass-to-Charge Ratio: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) for this compound compared to the endogenous, unlabeled CML. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

  • Minimizing Matrix Effects: Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, can significantly impact the accuracy of quantification. Since CML and this compound co-elute and have similar ionization efficiencies, any matrix effects will affect both compounds to a similar extent. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

Quantitative Data: CML vs. This compound

The following tables summarize key quantitative parameters for the analysis of CML using this compound as an internal standard, compiled from various LC-MS/MS methods.

CompoundMolecular FormulaExact MassPredominant m/z (M+H)⁺
CMLC₈H₁₆N₂O₄204.1110205.1183
This compoundC₈H₁₃D₃N₂O₄207.1298208.1371 (approx.)
CML-d4C₈H₁₂D₄N₂O₄208.1361209.1434

Table 1: Physicochemical Properties of CML and its Deuterated Isotopologues.

ParameterCMLReference
Linearity Range 0.25 - 10 µM[4]
Lower Limit of Quantification (LLOQ) 0.16 µM[4]
Limit of Detection (LOD) 0.37 µg/L[9]
Intra-assay Precision (%CV) 17.2%[4]
Inter-assay Precision (%CV) 18.1%[4]
Intra-assay Accuracy 113% - 116%[7]
Inter-assay Accuracy 92.8% - 102%[7]

Table 2: Typical Method Validation Parameters for CML Quantification by LC-MS/MS.

Column TypeMobile PhaseRetention Time (min)Reference
Reversed-Phase C18Acetonitrile/Water with formic acid2.39[4]
HILICAcetonitrile/Ammonium formate bufferNot specified

Table 3: Example Chromatographic Conditions and Retention Times for CML. Note: Retention times are highly dependent on the specific column, mobile phase composition, and gradient profile.[10][11][12][13][14]

Experimental Protocols

A robust and reliable method for the quantification of CML in biological matrices using this compound involves several key steps, from sample preparation to data analysis.

Sample Preparation

The goal of sample preparation is to extract CML from the biological matrix, remove interfering substances, and concentrate the analyte for analysis.[5][6][15][16][17] For protein-bound CML, an initial hydrolysis step is required.

  • Reduction: To prevent the artificial formation of CML from Amadori products during acid hydrolysis, a reduction step using sodium borohydride is crucial.[3][18]

  • Protein Precipitation: Proteins in the sample (e.g., plasma, serum) are precipitated using an organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA).[3]

  • Acid Hydrolysis: The protein pellet is hydrolyzed using strong acid (e.g., 6 N HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours) to release CML from the protein backbone.[3]

  • Solid Phase Extraction (SPE): The hydrolysate is then cleaned up using SPE to remove salts and other interferences.

  • Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the sample preparation process to account for any losses during extraction and hydrolysis.

LC-MS/MS Analysis

The prepared sample is then injected into an LC-MS/MS system for separation and detection.

  • Chromatographic Separation: CML and this compound are separated from other sample components using a reversed-phase or HILIC column. A gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is commonly employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both CML and this compound are monitored for highly selective and sensitive detection.

Data Analysis
  • Peak Integration: The peak areas for the selected MRM transitions of both CML and this compound are integrated.

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of CML to the peak area of this compound against the concentration of CML in a series of calibration standards.

  • Quantification: The concentration of CML in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Mandatory Visualizations

Signaling Pathway of CML via RAGE

CML exerts its pathological effects in part through its interaction with the Receptor for Advanced Glycation End Products (RAGE).[19][20][21] This interaction triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular dysfunction.

RAGE_Signaling_Pathway CML CML RAGE RAGE CML->RAGE Binding Diaphanous1 Diaphanous-1 RAGE->Diaphanous1 NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation MAPK MAPKs (p38, ERK1/2) RAGE->MAPK JAK_STAT JAK/STAT Pathway RAGE->JAK_STAT PI3K_Akt PI3K/Akt Pathway RAGE->PI3K_Akt Rac1_Cdc42 Rac1/Cdc42 Diaphanous1->Rac1_Cdc42 ROS ROS NADPH_Oxidase->ROS Production PKC PKC ROS->PKC ROS->MAPK NFkB NF-κB PKC->NFkB MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression (IL-1, IL-6, TNF-α, VCAM-1) NFkB->Gene_Expression Upregulation Cell_Proliferation Cell Proliferation JAK_STAT->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: CML-RAGE Signaling Cascade.

Experimental Workflow for CML Quantification

The following diagram illustrates the logical flow of the experimental process for quantifying CML in a biological sample using this compound as an internal standard.

CML_Quantification_Workflow Sample Biological Sample (e.g., Plasma, Serum) Spiking Spike with this compound Internal Standard Sample->Spiking Reduction Reduction with Sodium Borohydride Spiking->Reduction Precipitation Protein Precipitation Reduction->Precipitation Hydrolysis Acid Hydrolysis Precipitation->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LCMS->Data_Processing Quantification Quantification via Calibration Curve Data_Processing->Quantification Result CML Concentration Quantification->Result

Caption: CML Quantification Workflow.

Conclusion

The accurate measurement of Nε-Carboxymethyllysine is paramount for advancing our understanding of its role in health and disease, and for the development of novel therapeutic interventions. While LC-MS/MS provides the necessary sensitivity and selectivity for this task, the use of a deuterated internal standard like this compound is non-negotiable for achieving the highest level of accuracy and precision. The isotope dilution mass spectrometry approach effectively compensates for sample loss and matrix effects, ensuring the generation of reliable and reproducible data. The methodologies and data presented in this guide underscore the critical synergy between CML and this compound in modern analytical chemistry, empowering researchers to confidently quantify this important biomarker.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Nε-(carboxymethyl)lysine (CML) using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through the non-enzymatic reaction of carbohydrates and lipids with proteins. As a biomarker for oxidative stress and cumulative protein damage, CML is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate and precise quantification of CML in biological matrices is crucial for understanding its role in disease progression and for the development of therapeutic interventions. This document provides a detailed protocol for the quantification of CML in human plasma or serum using a stable isotope-labeled internal standard, Nε-(carboxymethyl)lysine-d3 (CML-d3), by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biochemical Pathway: Formation of CML

CML is primarily formed through the Maillard reaction. This complex series of reactions begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a lysine residue in a protein. This initial reaction forms a Schiff base, which then rearranges to a more stable Amadori product. The subsequent oxidation and cleavage of the Amadori product, or the reaction of lysine with reactive dicarbonyl compounds like glyoxal, leads to the irreversible formation of CML.

G Protein Protein (with Lysine residue) SchiffBase Schiff Base Protein->SchiffBase + Glyoxal Glyoxal (GO) Protein->Glyoxal reacts with ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->SchiffBase Amadori Amadori Product SchiffBase->Amadori Amadori Rearrangement Oxidation1 Oxidation & Cleavage Amadori->Oxidation1 CML Nε-(carboxymethyl)lysine (CML) on Protein Oxidation1->CML Glyoxal->CML LipidPeroxidation Lipid Peroxidation LipidPeroxidation->Glyoxal GlucoseAutoxidation Glucose Autoxidation GlucoseAutoxidation->Glyoxal

Figure 1: Simplified pathways of CML formation.

Experimental Workflow for CML Quantification

The overall workflow for the quantification of CML in biological samples involves sample preparation, including protein precipitation and hydrolysis, followed by solid-phase extraction for cleanup. The extracted CML and its deuterated internal standard are then separated by liquid chromatography and detected by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Hydrolyze Protein Hydrolysis (e.g., Acid Hydrolysis) Precipitate->Hydrolyze SPE Solid-Phase Extraction (SPE) Hydrolyze->SPE LC LC Separation SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Quantify Quantification (Calibration Curve) MS->Quantify

Application Notes and Protocols for CML-d3 Sample Preparation for Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins.[1] As a marker for oxidative stress and damage to proteins, accurate quantification of CML in biological matrices is crucial for research in aging, diabetes, and neurodegenerative diseases.[1] Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of CML. To ensure the highest accuracy and precision, stable isotope dilution assays employing a deuterated internal standard, such as Nε-(Carboxymethyl)lysine-d3 (CML-d3), are the gold standard.

This document provides detailed application notes and protocols for the preparation of samples for the quantitative analysis of CML using this compound as an internal standard by GC-MS. The described methodology involves protein hydrolysis, solid-phase extraction (SPE) for sample cleanup, and chemical derivatization to enhance the volatility of CML for GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Nε-(Carboxymethyl)-L-lysine (CML) standard (Cayman Chemical or equivalent)

  • Nε-(Carboxymethyl-d3)-L-lysine (this compound) internal standard

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (NaOH), 5 M

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (Waters or equivalent)[2]

  • Methanol (HPLC grade)

  • Ammonium hydroxide (NH4OH), 5% in water

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (HPLC grade)

  • Pyridine

  • Nitrogen gas, high purity

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Centrifuge

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines the steps for the extraction and derivatization of CML from plasma or serum samples.

1. Protein Hydrolysis: a. To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum. b. Spike the sample with a known amount of this compound internal standard solution. The final concentration should be within the calibration range. c. Add 500 µL of 6 M HCl. d. Securely cap the tube and vortex thoroughly. e. Hydrolyze the protein by incubating at 110°C for 24 hours. f. After hydrolysis, cool the sample to room temperature and centrifuge at 10,000 x g for 10 minutes to pellet any precipitate. g. Carefully transfer the supernatant to a clean tube. h. Evaporate the HCl under a stream of nitrogen gas at 60°C. i. Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[2] b. Load the reconstituted sample onto the conditioned SPE cartridge. c. Wash the cartridge with 2 mL of 0.1 M HCl to remove interfering substances. d. Elute the CML and this compound with 2 mL of 5% ammonium hydroxide in water. e. Collect the eluate and evaporate to dryness under a stream of nitrogen gas at 60°C.

3. Derivatization for GC-MS Analysis: a. To the dried eluate, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS. b. Securely cap the vial and vortex to dissolve the residue. c. Incubate the vial at 70°C for 60 minutes to ensure complete derivatization. d. Cool the sample to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are general GC-MS parameters that may require optimization for your specific instrument and column.

Gas Chromatograph (GC) Conditions:

  • Injection Port: Splitless mode at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: Increase to 200°C at 10°C/min

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters: The exact m/z values for the trimethylsilyl (TMS) derivatives of CML and this compound should be determined by analyzing the full scan mass spectra of the derivatized standards. Based on the structure of CML, characteristic fragments are expected. For quantitative analysis, it is crucial to select abundant and specific ions for both the analyte and the internal standard. While specific mass spectra for TMS-derivatized CML are not readily available in the provided search results, a general approach for amino acid derivatives can be followed. Common fragments for TMS derivatives of amino acids often involve the loss of a methyl group (M-15) and characteristic fragments related to the amino acid structure. It is recommended to infuse a derivatized CML standard to identify the most suitable ions for monitoring. For this compound, the corresponding fragments will be shifted by 3 mass units.

Quantitative Data

The following table summarizes typical performance data for the quantification of CML by mass spectrometry, primarily from LC-MS/MS methods, as specific comprehensive GC-MS data was not available in the search results.[3][4][5] This data can serve as a benchmark for method validation.

ParameterTypical ValueCitation
Limit of Detection (LOD) 0.02 - 0.5 µg/kg[6]
Limit of Quantification (LOQ) 0.02 µmol/L - 0.15 µg/kg[3][6]
Recovery 92% - 115%[3][6]
Intra-day Precision (%RSD) < 7.2%[3]
Inter-day Precision (%RSD) < 8.5%[3]
Linearity (R²) > 0.99[7]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of this compound samples for GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma/Serum Sample spike Spike with this compound plasma->spike hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) spike->hydrolysis spe Solid-Phase Extraction (Oasis MCX) hydrolysis->spe derivatize Silylation (BSTFA, 70°C, 60 min) spe->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quantification_logic cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_detection GC-MS Detection cluster_quantification Quantification CML_native Native CML (Unknown Amount) Processing Extraction, Derivatization, Injection CML_native->Processing CML_d3 This compound (Known Amount) CML_d3->Processing MS_response Mass Spectrometer Response Processing->MS_response Ratio Peak Area Ratio (CML / this compound) MS_response->Ratio Quantification Calculate Native CML Amount Ratio->Quantification

References

Application Note: Quantitative Analysis of Nε-(carboxymethyl)lysine (CML) in Tissue Samples using CML-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-(carboxymethyl)lysine (CML) is a prominent advanced glycation end-product (AGE) formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins. As a biomarker of oxidative stress and aging, CML accumulation in tissues is implicated in the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of CML in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of CML in tissue samples using a stable isotope-labeled internal standard, Nε-(carboxymethyl)-L-lysine-d3 (CML-d3), coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Principle

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This compound is chemically identical to CML but has a higher molecular weight due to the incorporation of deuterium atoms. When added to a sample at a known concentration at the beginning of the sample preparation process, this compound co-elutes with the endogenous CML and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from CML to that of this compound, variabilities introduced during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of CML in tissue samples is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_collection Tissue Collection homogenization Homogenization tissue_collection->homogenization add_is Addition of this compound Internal Standard homogenization->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis cleanup Solid Phase Extraction (SPE) Cleanup hydrolysis->cleanup lc_separation UPLC Separation cleanup->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Figure 1: Overall experimental workflow for CML quantification.

Detailed Experimental Protocols

Materials and Reagents
  • Nε-(carboxymethyl)lysine (CML) standard (Sigma-Aldrich or equivalent)

  • Nε-(carboxymethyl)-L-lysine-d3 (this compound) internal standard (Cayman Chemical or equivalent)

  • 6N Hydrochloric Acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Tissue homogenizer (e.g., bead beater, sonicator)

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 30-50 mg of frozen tissue.

    • Place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold PBS.[1]

    • Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at a speed of 4.5 m/s for 40 seconds. Repeat twice with cooling on ice in between.[1]

    • Alternatively, mince the tissue on ice and homogenize using a sonicator.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[2]

    • Collect the supernatant for further processing.

  • Reduction and Internal Standard Spiking:

    • To a known volume of the tissue homogenate supernatant, add a solution of sodium borohydride in 0.1 M borate buffer (pH 9.2) to a final concentration of 0.1 N. Incubate for 12 hours at 4°C to reduce Amadori products and prevent their conversion to CML during acid hydrolysis.[3]

    • Add a known amount of this compound internal standard to each sample. The final concentration should be within the range of the calibration curve.

  • Acid Hydrolysis:

    • Add an equal volume of 12N HCl to the sample to achieve a final concentration of 6N HCl.

    • Hydrolyze the samples at 110°C for 20-24 hours in a sealed, vacuum-purged tube.[3]

    • After hydrolysis, cool the samples to room temperature.

  • Solid Phase Extraction (SPE) Cleanup:

    • Dry the hydrolyzed samples under a stream of nitrogen gas at 60-70°C.

    • Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.

    • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and polar impurities.

    • Elute CML and this compound with 2 mL of methanol.

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the final sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 2
    5.0 50
    5.1 98
    6.0 98
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    CML 205.1 84.0

    | this compound | 208.1 | 87.0 |

Data Presentation

The following table presents hypothetical quantitative data for CML levels in different tissue types to illustrate the expected results. Actual values may vary depending on the specific tissue, age, and disease state of the subject.

Tissue TypeCML Concentration (ng/mg tissue) (Mean ± SD)
Kidney15.2 ± 3.5
Liver8.9 ± 2.1
Brain5.4 ± 1.8
Heart12.7 ± 4.2
Lung7.1 ± 2.9

CML and RAGE Signaling Pathway

The accumulation of CML and other AGEs in tissues can lead to cellular dysfunction through interaction with the Receptor for Advanced Glycation End-products (RAGE). This interaction activates downstream signaling cascades that promote inflammation and oxidative stress.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CML CML (AGE) RAGE RAGE CML->RAGE Binding MAPK MAPK Pathway RAGE->MAPK Activation NFkB NF-κB Pathway RAGE->NFkB Activation ROS Reactive Oxygen Species (ROS) MAPK->ROS Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis ROS->Apoptosis Inflammation->Apoptosis

Figure 2: Simplified CML-RAGE signaling pathway.

Applications in Drug Development

The quantitative analysis of CML in tissue samples has significant applications in drug development:

  • Efficacy Studies: To evaluate the effectiveness of drugs aimed at reducing the formation or accumulation of AGEs.

  • Toxicity Studies: To assess whether a drug candidate increases oxidative stress and CML levels in various tissues.

  • Biomarker Discovery: To identify CML as a potential biomarker for disease progression and therapeutic response.

  • Preclinical Research: To investigate the role of CML in the pathophysiology of various diseases in animal models.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of CML in tissue samples using this compound as an internal standard. The detailed protocols and UPLC-MS/MS parameters offer a solid foundation for researchers, scientists, and drug development professionals to accurately measure CML levels. This methodology is a valuable tool for advancing our understanding of the role of AGEs in health and disease and for the development of new therapeutic strategies.

References

Application of Deuterated Nε-(Carboxymethyl)lysine (CML-d3) in Food Science and Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent advanced glycation end product (AGE) formed during the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, particularly lysine. This reaction is prevalent in thermally processed foods and also occurs endogenously. Elevated levels of dietary and circulating CML have been associated with various pathological conditions, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of CML in food and biological samples is therefore crucial for both food quality control and nutrition research. Deuterated Nε-(Carboxymethyl)lysine (CML-d3 or its variants like CML-d4) serves as an ideal internal standard in isotope dilution mass spectrometry for the precise and accurate measurement of CML, overcoming matrix effects and variations in sample preparation and analysis. This document outlines the applications of this compound in food science and nutrition research, providing detailed experimental protocols and summarizing key quantitative findings.

Applications in Food Science and Nutrition

The primary application of this compound in food science and nutrition research is as an internal standard for the quantification of CML in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope dilution assay is considered the gold standard for CML analysis due to its high specificity and accuracy.

Key applications include:

  • Quantification of CML in Processed Foods: Determining the impact of processing methods (e.g., baking, frying, roasting) and conditions (temperature, time) on CML formation in different food products.

  • Dietary Exposure Assessment: Establishing databases of CML content in commonly consumed foods to estimate the dietary intake of this AGE in different populations.

  • Bioavailability and Metabolism Studies: Tracing the absorption, distribution, metabolism, and excretion of dietary CML in vivo.

  • Investigating Health Implications: Correlating dietary CML intake with biomarkers of disease and physiological dysfunction.

  • Evaluation of Mitigation Strategies: Assessing the effectiveness of food processing modifications or the addition of inhibitors to reduce CML formation.

Quantitative Data on CML in Food Products

The following tables summarize the CML content in various food products as determined by LC-MS/MS using a deuterated internal standard (e.g., CML-d4). These values highlight the significant contribution of processed foods to dietary CML intake.

Table 1: CML Content in Meat and Fish Products

Food ProductProcessing MethodCML Content (mg/kg protein)Reference
Fried BeefFrying20.03[1]
Baked BeefBaking14.31[1]
Fried Chicken BreastFrying17.17[1]
Baked Chicken BreastBaking13.58[1]
Canned MackerelCanningup to 278.51[2]
Canned PorkCanningup to 323.94[2]
Fried TilapiaFrying-[3]

Table 2: CML Content in Dairy and Cereal Products

Food ProductProcessing MethodCML Content (mg/kg protein)Reference
Sterilized MilkSterilization-[4][5][6][7]
Charcoal-flavored Milk-593.2[1]
Fermented MilkFermentation25.40 - 1661.05[1]
Pasteurized MilkPasteurization12.58 - 61.80[1]
Raw Milk-8.85[1]
Chocolate-flavored Drink Mixes-95 - 3527[7]

Table 3: CML Content in Other Food Products

Food ProductProcessing MethodCML Content (mg/kg protein)Reference
Plant-Based Meat AnalogsVarious16.46 - 47.61 (mg/kg)[8]
Antler Velvet (Freeze-dried)Freeze-drying74.55 - 458.59[9]
Antler Velvet (Boiled)Boiling119.44 - 570.69[9]
Indonesian Fried Foods (Cimol)Frying5.35 (mg/100g)[3]

Experimental Protocols

Protocol 1: Quantification of CML in Food Samples using UPLC-MS/MS with CML-d4 Internal Standard

This protocol describes the general workflow for the analysis of CML in food matrices.

a. Defatting (for high-fat samples):

  • Homogenize 1-2 g of the food sample.

  • Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Discard the supernatant (lipid layer).

  • Repeat the extraction twice.

  • Dry the defatted sample under a stream of nitrogen.

b. Reduction of Amadori Products:

  • To the dried sample, add 5 mL of 0.2 M sodium borate buffer (pH 9.2).

  • Add 1 mL of 1 M sodium borohydride (NaBH4) in 0.1 M NaOH.

  • Incubate at 4°C overnight with gentle shaking. This step is crucial to prevent the artificial formation of CML from Amadori products during acid hydrolysis.[3]

c. Protein Hydrolysis:

  • Acid Hydrolysis:

    • After reduction, add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.

    • Add a known amount of CML-d4 internal standard.

    • Hydrolyze the sample at 110°C for 24 hours in a sealed, oxygen-free tube.[7][10]

    • After hydrolysis, cool the sample and neutralize it with 6 M NaOH.

  • Enzymatic Hydrolysis (Alternative for labile AGEs):

    • Resuspend the reduced sample in an appropriate buffer (e.g., 0.1 M HCl for pepsin).

    • Add a cocktail of proteases (e.g., pepsin, followed by pronase E and aminopeptidase).

    • Incubate at the optimal temperature and pH for each enzyme (e.g., 37°C). The total hydrolysis time can be up to 72 hours.[11][12][13]

    • Add a known amount of CML-d4 internal standard before hydrolysis.

    • Inactivate the enzymes by heating (e.g., 95°C for 10 minutes).

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by Milli-Q water.[4][6][14][15][16]

  • Load the hydrolyzed and neutralized sample onto the cartridge.

  • Wash the cartridge with water to remove unretained matrix components.

  • Wash with methanol to remove less polar interferences.

  • Elute the CML and CML-d4 with a solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or a HILIC column can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate CML from other components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • CML: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., m/z 84 and 130).

      • CML-d4: Monitor the corresponding shifted transition (e.g., m/z 88 and 134).[3]

  • Quantification:

    • Generate a calibration curve using known concentrations of CML standard and a fixed concentration of CML-d4.

    • Calculate the CML concentration in the sample based on the peak area ratio of CML to CML-d4.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis food_sample Food Sample defatting Defatting (if necessary) food_sample->defatting reduction Reduction with NaBH4 defatting->reduction add_is Add this compound Internal Standard reduction->add_is hydrolysis Protein Hydrolysis (Acid or Enzymatic) spe Solid-Phase Extraction (SPE) hydrolysis->spe add_is->hydrolysis evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Caption: General workflow for the quantification of CML in food samples.

Signaling Pathways Activated by Dietary CML

Dietary CML can be absorbed and contribute to the circulating pool of AGEs, which can then exert biological effects by interacting with the Receptor for Advanced Glycation End products (RAGE). The binding of CML to RAGE initiates a cascade of intracellular signaling events, leading to oxidative stress and inflammation.

CML-RAGE Signaling Pathway

G CML Dietary CML RAGE RAGE CML->RAGE Binding ROS ↑ ROS (Oxidative Stress) RAGE->ROS Activation MAPK MAPK Activation (ERK, p38, JNK) RAGE->MAPK NFkB NF-κB Activation RAGE->NFkB ROS->MAPK ROS->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Gene Expression Adhesion Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion Gene Expression Cellular_Response Cellular Dysfunction & Inflammation Cytokines->Cellular_Response Adhesion->Cellular_Response

Caption: CML-RAGE signaling pathway leading to inflammation.

The interaction of CML with RAGE on the cell surface leads to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[17][18][19] This increase in intracellular oxidative stress, in turn, activates key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK) and the nuclear factor-kappa B (NF-κB) pathway.[2][6][20][21][22] Activation of these pathways leads to the transcription of pro-inflammatory genes, resulting in the production of cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1). This sustained inflammatory response contributes to cellular dysfunction and the pathogenesis of various chronic diseases.

Conclusion

The use of deuterated CML as an internal standard has significantly advanced the field of food science and nutrition research by enabling the accurate and reliable quantification of this important advanced glycation end product. The application notes and protocols provided herein offer a framework for researchers to investigate the formation of CML in foods, assess dietary exposure, and elucidate its biological consequences. Further research utilizing these methodologies will be critical in developing strategies to mitigate CML formation in the food supply and to better understand its role in human health and disease.

References

Application Notes and Protocols for Vitamin D3 in Chronic Myeloid Leukemia (CML) Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase.[1][2][3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, they are not always curative, and resistance can emerge, necessitating the exploration of novel therapeutic strategies.[4][5][6] Vitamin D3 and its analogs have emerged as potential anti-cancer agents, demonstrating effects on cell proliferation, differentiation, and apoptosis in various cancers, including CML.[4][7][8] The active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of genes involved in critical cellular pathways.[9][10][11]

These application notes provide a comprehensive guide for the use of Vitamin D3 and its analogs in CML cell culture experiments, offering detailed protocols for key assays and summarizing relevant quantitative data.

Mechanism of Action

Vitamin D3 acts as an immunomodulator and regulates gene transcription, leading to a variety of cellular effects, including:

  • Antiproliferative effects: Vitamin D3 can inhibit the growth of CML cells.[4][10]

  • Induction of differentiation: It can promote the differentiation of leukemic cells into more mature, non-proliferative cell types.[4][8]

  • Induction of apoptosis: In some contexts, Vitamin D3 can trigger programmed cell death in cancer cells.[7]

  • Synergy with TKIs: Vitamin D3 analogs have been shown to work synergistically with TKIs like Imatinib to inhibit the growth of CML progenitor and stem cells.[4]

The signaling pathways implicated in the action of Vitamin D3 in CML include the mTOR, p53, MAPK, and PI3K pathways.[9][12]

Signaling Pathways

CML_Signaling_and_VitaminD3 PI3K_AKT_mTOR PI3K_AKT_mTOR mTOR_Inhibition mTOR_Inhibition PI3K_AKT_mTOR->mTOR_Inhibition Vitamin D3 inhibits

Data Presentation

Table 1: Effect of Vitamin D3 Analog (Inecalcitol) and Imatinib on CML Clonogenic Survival

TreatmentMean CFC Survival (%)
Control (untreated)100
Imatinib (IM) 0.2 µM + Inecalcitol 5 nM17
Imatinib (IM) 0.5 µM + Inecalcitol 5 nM10
Inecalcitol 5 nM (Normal CD34+ cells)111
IM 0.5 µM + Inecalcitol 5 nM (Normal CD34+ cells)100
Data synthesized from a study on the synergistic effect of Inecalcitol and Imatinib on CML progenitors.[4]

Table 2: Early Molecular Response (EMR) in CML Patients Treated with Imatinib with and without Vitamin D3 Supplementation

Treatment GroupPatients Achieving EMR (%)Odds Ratio (95% CI)p-value
Vitamin D3 + Imatinib82.71.6 (0.37 to 7.37)0.4
Placebo + Imatinib75.0
EMR is defined as BCR-ABL1 transcript level ≤10% at 3 months. Data from a double-blind, placebo-controlled trial.[7][13][14]

Experimental Protocols

General Cell Culture of CML Cell Lines (e.g., K562, KCL-22)

A convenient cell culture model for CML TKI resistance uses the KCL-22 cell line.[5]

Materials:

  • CML cell line (e.g., K562, KCL-22)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells, if applicable)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Culture CML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For suspension cells (most CML lines), subculture every 2-3 days by diluting the cell suspension with fresh medium to a density of 2-5 x 10^5 cells/mL.

  • For adherent cells, remove the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with medium containing FBS, centrifuge, and resuspend in fresh medium.

  • Regularly check cell viability using Trypan Blue exclusion.

Protocol 1: Cell Viability Assay (MTT or WST-1)

Cell_Viability_Workflow A Seed CML cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with Vitamin D3 (and/or TKI) at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT or WST-1 reagent D->E F Incubate for 1-4 hours E->F G Measure absorbance at appropriate wavelength F->G H Calculate cell viability relative to untreated control G->H

Materials:

  • CML cells

  • 96-well cell culture plates

  • Vitamin D3 (Calcitriol) or analog (e.g., Inecalcitol)

  • TKI (e.g., Imatinib) - optional, for synergy studies

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of Vitamin D3 and/or TKI in culture medium.

  • Remove 50 µL of medium from each well and add 50 µL of the drug dilutions. Include untreated and vehicle-treated controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well.

  • Incubate for 1-4 hours until a color change is observed.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

  • Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Cell Differentiation Assay (CD11b/CD14 Staining)

Differentiation_Assay_Workflow A Culture CML cells (e.g., U937-BCR-ABL) B Treat with Vitamin D3 (e.g., 5 nM Inecalcitol) A->B C Incubate for 2-5 days B->C D Harvest and wash cells C->D E Stain with fluorescently labeled anti-CD11b and anti-CD14 antibodies D->E F Analyze by flow cytometry E->F G Quantify percentage of CD11b+/CD14+ cells F->G

Materials:

  • CML cell line responsive to differentiation (e.g., U937-BCR-ABL)

  • Vitamin D3 or analog

  • Fluorescently labeled antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14)

  • Flow cytometry buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Culture CML cells in appropriate medium.

  • Treat the cells with the desired concentration of Vitamin D3 (e.g., 5 nM Inecalcitol).[4]

  • Incubate for various time points (e.g., 2, 4, and 7 days).

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in flow cytometry buffer.

  • Add the fluorescently labeled antibodies to the cell suspension and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with flow cytometry buffer to remove unbound antibodies.

  • Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer.

  • Quantify the percentage of cells expressing the differentiation markers.

Protocol 3: Clonogenic Assay (Colony Formation)

Clonogenic_Assay_Workflow A Isolate CD34+ progenitor cells from CML samples B Prepare semi-solid medium (e.g., MethoCult™) A->B C Add Vitamin D3 and/or TKI to the medium B->C D Plate 500 CD34+ cells per dish in triplicate C->D E Incubate for 10-14 days D->E F Count colonies (≥40 cells) under a microscope E->F G Calculate colony forming unit (CFU) survival F->G

Materials:

  • CD34+ progenitor cells isolated from CML patient samples

  • Semi-solid methylcellulose-based medium (e.g., MethoCult™)

  • Vitamin D3 or analog

  • TKI (e.g., Imatinib)

  • 35 mm culture dishes

Protocol:

  • Isolate CD34+ progenitor cells from CML patient bone marrow or peripheral blood.

  • Prepare the semi-solid medium according to the manufacturer's instructions.

  • Add the desired concentrations of Vitamin D3 and/or TKI to the medium. For example, 5 nM Inecalcitol and 0.2-0.5 µM Imatinib.[4]

  • Add 500 CD34+ cells to the medium for each condition.

  • Plate the cell suspension in triplicate in 35 mm culture dishes.

  • Incubate the dishes in a humidified incubator at 37°C with 5% CO2 for 10-14 days.

  • Count the number of colonies (defined as clusters of ≥40 cells) using an inverted microscope.

  • Calculate the colony forming unit (CFU) survival as a percentage of the untreated control.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of Vitamin D3 and its analogs on CML cells in a laboratory setting. The evidence suggests that Vitamin D3 signaling presents a promising avenue for CML research, particularly in the context of combination therapies with existing TKIs. These protocols can be adapted and optimized for specific CML cell lines and research questions.

References

Application Notes and Protocols: Quantitative Analysis of Nε-(Carboxymethyl)lysine (CML) in Biological Samples using Isotope Dilution Mass Spectrometry with a CML-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nε-(Carboxymethyl)lysine (CML) is a prominent Advanced Glycation End-product (AGE) formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins.[1][2] Elevated levels of CML are associated with various pathological conditions, including diabetes, cardiovascular disease, and chronic kidney disease, making it a critical biomarker in clinical research.[1][2] Accurate quantification of CML in complex biological matrices like plasma and serum is essential for understanding its role in disease progression and for the development of therapeutic interventions.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy.[1][3] This method involves spiking a known amount of a stable isotope-labeled internal standard (IS), such as CML-d3, into the sample at an early stage of preparation.[4][5] The IS chemically behaves identically to the endogenous analyte throughout extraction, derivatization, and analysis, correcting for any sample loss or matrix effects.[5][6] This application note provides a detailed protocol for the quantification of CML in biological samples using a this compound internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

CML Formation Pathway

CML is formed through a series of reactions known as the Maillard reaction, as well as other pathways involving oxidative stress and lipid peroxidation. The diagram below illustrates the major pathways leading to the formation of CML.[1][7][8]

G cluster_reactants Reactants cluster_pathways Intermediate Pathways start_node start_node carbonyl_node carbonyl_node product_node product_node Reducing Sugars (Glucose) Reducing Sugars (Glucose) Glyoxal (GO) Glyoxal (GO) Reducing Sugars (Glucose)->Glyoxal (GO) Autoxidation (Wolff Pathway) Proteins/Lipids (Lysine residue) Proteins/Lipids (Lysine residue) Schiff Base Schiff Base Proteins/Lipids (Lysine residue)->Schiff Base CML Nε-(Carboxymethyl)lysine (CML) Proteins/Lipids (Lysine residue)->CML Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement Amadori Product->Glyoxal (GO) Oxidation Glyoxal (GO)->CML Lipid Peroxidation Lipid Peroxidation Lipid Peroxidation->Glyoxal (GO) G sample_prep sample_prep action_step action_step analysis_step analysis_step start Biological Sample (e.g., 100 µL Plasma) spike Spike with this compound IS (e.g., 10 µL of 20 µM solution) start->spike precipitate Protein Precipitation (e.g., with Trichloroacetic Acid) spike->precipitate hydrolyze Acid Hydrolysis (e.g., with 6N HCl) precipitate->hydrolyze dry Dry Down (e.g., under Nitrogen stream) hydrolyze->dry spe Solid-Phase Extraction (SPE) (e.g., Oasis MCX cartridge) dry->spe reconstitute Reconstitute (e.g., in mobile phase) spe->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for Pharmacokinetic Analysis Using Deuterated Compounds (CML-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing deuterated compounds, exemplified by a hypothetical deuterated drug "CML-d3" for Chronic Myeloid Leukemia (CML), in pharmacokinetic (PK) analysis. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to modulate the metabolic fate and pharmacokinetic properties of drug candidates.[1][2]

Introduction to Deuteration in Pharmacokinetics

Deuterium is a stable, non-radioactive isotope of hydrogen.[3] The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), a phenomenon known as the kinetic isotope effect. This can significantly alter the rate of drug metabolism, particularly for drugs where bond cleavage at a deuterated position is the rate-limiting step in their metabolism.[4] Consequently, deuterated compounds may exhibit an improved pharmacokinetic profile, including increased exposure (AUC), higher peak concentrations (Cmax), and a longer half-life, potentially leading to more favorable dosing regimens and reduced toxicity.[3]

The use of deuterated compounds in pharmacokinetic studies offers several advantages:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and greater systemic exposure.

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[1][2]

  • Potential for Lower Dosing: A more stable drug may require lower or less frequent doses to achieve the desired therapeutic effect.

  • Use as Internal Standards: Deuterated analogs of a drug are ideal internal standards for bioanalytical assays (e.g., LC-MS/MS) due to their similar chemical properties but distinct mass, allowing for precise quantification.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical single-dose pharmacokinetic study in mice to compare the PK profiles of a non-deuterated drug (Parent Compound) and its deuterated analog (this compound).

Objective: To determine and compare the key pharmacokinetic parameters of the Parent Compound and this compound following intravenous administration in mice.

Materials:

  • Parent Compound and this compound

  • Male CD-1 mice (8-10 weeks old)

  • Vehicle for drug formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Intravenous injection supplies

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment.

  • Dosing Formulation: Prepare dosing solutions of the Parent Compound and this compound in the vehicle at the desired concentration.

  • Animal Dosing:

    • Divide the mice into two groups (n=5 per group).

    • Administer a single intravenous dose of the Parent Compound to the first group and this compound to the second group (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood samples into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the plasma concentrations of the Parent Compound and this compound using a validated LC-MS/MS method. A deuterated internal standard is typically used for each analyte to ensure accuracy.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, half-life, clearance) using non-compartmental analysis software.

Metabolic Stability Assay (In Vitro)

This protocol assesses the metabolic stability of the Parent Compound and this compound in liver microsomes.

Objective: To compare the in vitro metabolic clearance of the Parent Compound and this compound.

Materials:

  • Parent Compound and this compound

  • Liver microsomes (e.g., human, mouse)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for reaction quenching)

  • Incubator

  • LC-MS/MS system

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: Add the Parent Compound or this compound to the incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the Parent Compound or this compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life and intrinsic clearance for each compound.

Data Presentation

The quantitative data from the pharmacokinetic and metabolic stability studies should be summarized in clear and structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of Parent Compound and this compound in Mice

ParameterParent Compound (Mean ± SD)This compound (Mean ± SD)Fold Change
AUC (ng*h/mL) 450 ± 952565 ± 5105.7
Cmax (ng/mL) 320 ± 601408 ± 2804.4
Half-life (h) 1.5 ± 0.36.0 ± 1.24.0
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.30.19

Data presented are hypothetical and for illustrative purposes.

Table 2: In Vitro Metabolic Stability of Parent Compound and this compound

CompoundIn Vitro Half-life (min)Intrinsic Clearance (µL/min/mg protein)
Parent Compound 1546.2
This compound 6011.6

Data presented are hypothetical and for illustrative purposes.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability dosing Dosing (Parent vs. This compound) blood_sampling Blood Sampling (Time Course) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis_invivo LC-MS/MS Bioanalysis plasma_prep->bioanalysis_invivo pk_analysis Pharmacokinetic Analysis bioanalysis_invivo->pk_analysis incubation Microsomal Incubation (Parent vs. This compound) quenching Reaction Quenching incubation->quenching sample_proc Sample Processing quenching->sample_proc bioanalysis_invitro LC-MS/MS Analysis sample_proc->bioanalysis_invitro stability_analysis Stability Calculation bioanalysis_invitro->stability_analysis

Caption: Experimental workflow for comparative pharmacokinetic analysis.

logical_relationship cluster_cause Mechanism cluster_effect Pharmacokinetic Outcome deuteration Deuterium Substitution (C-H to C-D bond) kie Kinetic Isotope Effect deuteration->kie slower_metabolism Slower Rate of Metabolism kie->slower_metabolism leads to increased_exposure Increased Systemic Exposure (AUC) slower_metabolism->increased_exposure longer_half_life Longer Half-Life slower_metabolism->longer_half_life reduced_clearance Reduced Clearance slower_metabolism->reduced_clearance

References

Application Notes and Protocols for CML-d3 in Proteomic Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Nε-(Carboxymethyl)lysine (CML) in Health and Disease

Advanced Glycation End-products (AGEs) are formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] One of the most prevalent and well-studied AGEs is Nε-(carboxymethyl)lysine (CML), which is increasingly recognized as a key biomarker in aging and the pathogenesis of various diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[1] The accumulation of CML can lead to protein cross-linking, impaired protein function, and cellular dysfunction by interacting with the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory and fibrotic responses.

The precise identification and quantification of CML-modified proteins are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. The use of stable isotope-labeled internal standards, such as Nε-(carboxymethyl)lysine-d3 (CML-d3), in conjunction with mass spectrometry-based proteomic workflows, offers a highly accurate and sensitive method for the quantification of CML-modified peptides and the identification of specific glycation sites within the proteome.[3]

These application notes provide a detailed protocol for the use of this compound as an internal standard in a bottom-up proteomic workflow designed to identify and quantify CML-modified proteins from complex biological samples.

Experimental Workflow Overview

The overall experimental workflow involves protein extraction from a biological sample, reduction and alkylation of cysteine residues, and enzymatic digestion to generate peptides. A known amount of this compound is then spiked into the peptide mixture to serve as an internal standard. Glycated peptides are subsequently enriched using boronate affinity chromatography before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 Quantification & Enrichment cluster_2 Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 Spike-in this compound Standard p3->p4 Peptide Mixture p5 Boronate Affinity Chromatography (Enrichment of Glycated Peptides) p4->p5 p6 LC-MS/MS Analysis p5->p6 Enriched Glycated Peptides p7 Data Analysis (Identification & Quantification) p6->p7

Figure 1: Overall proteomic workflow for this compound based quantification.

Detailed Experimental Protocols

Protocol 1: Protein Extraction, Digestion, and this compound Spiking

This protocol outlines the initial sample preparation steps leading up to the enrichment of glycated peptides.

Materials:

  • Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0

  • Reducing Agent: 100 mM dithiothreitol (DTT)

  • Alkylating Agent: 200 mM iodoacetamide (IAA)

  • Quenching Reagent: 100 mM DTT

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • This compound standard solution (known concentration)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cell pellets or homogenized tissue in Lysis Buffer.

    • Sonicate the sample on ice to ensure complete lysis and shear DNA.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To 1 mg of protein extract, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

    • Quench the reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

  • Protein Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • This compound Spiking and Desalting:

    • Spike a known amount of this compound standard into the digested peptide mixture. The exact amount should be optimized based on the expected level of CML in the sample.

    • Acidify the sample with 0.1% trifluoroacetic acid (TFA).

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them using a vacuum centrifuge.

Protocol 2: Enrichment of Glycated Peptides using Boronate Affinity Chromatography

This protocol describes the selective enrichment of glycated peptides from the total peptide digest.[4][5][6][7]

Materials:

  • Boronate Affinity Resin

  • Binding/Wash Buffer: 50 mM ammonium acetate, pH 8.5

  • Elution Buffer: 100 mM acetic acid

  • Micro-spin columns

Procedure:

  • Resin Equilibration:

    • Pack a micro-spin column with the boronate affinity resin.

    • Equilibrate the resin by washing with 3 column volumes of Binding/Wash Buffer.

  • Peptide Binding:

    • Reconstitute the dried peptide sample in Binding/Wash Buffer.

    • Load the peptide solution onto the equilibrated resin.

    • Incubate for 30 minutes at room temperature with gentle agitation to allow for binding of glycated peptides.

  • Washing:

    • Centrifuge the column to remove the unbound peptides.

    • Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched glycated peptides by adding 3 column volumes of Elution Buffer.

    • Collect the eluate.

    • Dry the enriched glycated peptides in a vacuum centrifuge.

LC-MS/MS Analysis and Data Interpretation

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended for the analysis of glycated peptides.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% B over 60-120 minutes is a good starting point.

  • MS1 Scan: High-resolution scan (e.g., 60,000-120,000 resolution) over a mass range of m/z 350-1800.

  • MS2 Fragmentation: Data-dependent acquisition (DDA) is commonly used. Higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) are effective for fragmenting glycated peptides.[6][7]

Data Analysis:

  • Database Searching:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides and proteins.

    • Include the CML modification (+58.0055 Da on lysine) and this compound (+61.0242 Da on lysine) as variable modifications in the search parameters.

  • Quantification:

    • Quantification is achieved by comparing the peak area of the endogenous CML-containing peptide with the peak area of the corresponding spiked-in this compound-containing peptide.

    • The ratio of the light (endogenous) to heavy (this compound) peptide is used to calculate the absolute amount of the CML-modified peptide in the original sample.

Quantitative Data Presentation

The following tables provide examples of how quantitative data for CML levels can be presented.

Table 1: CML Quantification in Human Plasma Samples

Sample GroupNumber of Subjects (n)Mean Plasma CML (pmol/mg protein)Standard Deviation
Healthy Controls501.50.4
Type 2 Diabetes503.81.2
Chronic Kidney Disease505.21.8

Data is hypothetical and for illustrative purposes only.

Table 2: Identification of CML-modified Peptides in a Proteomic Study of Diabetic Kidney Tissue

ProteinUniProt IDPeptide SequenceCML Site (Lysine Position)Fold Change (Diabetic vs. Control)
AlbuminP02768...KQTALVELVK...K5382.5
Collagen alpha-1(IV)P02462...KGETGLPGEK...K1873.1
Hemoglobin subunit betaP68871...VNVDEVGGEALGRLLVVYPWTQRFFESFK...K661.8

Data is hypothetical and for illustrative purposes only.

Signaling Pathway Implication of Protein Glycation

The accumulation of AGEs, such as CML, can activate the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. RAGE activation triggers a cascade of downstream signaling events that contribute to inflammation, oxidative stress, and cellular damage.

G CML CML-modified Proteins (AGEs) RAGE RAGE CML->RAGE Binding & Activation NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation ROS ROS NADPH_Oxidase->ROS Production NFkB NF-κB ROS->NFkB Activation MAPK MAPK (p38, ERK, JNK) ROS->MAPK Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Transcription Adhesion_Molecules Adhesion Molecules (VCAM-1, ICAM-1) NFkB->Adhesion_Molecules Transcription Cellular_Dysfunction Cellular Dysfunction (Apoptosis, Fibrosis) MAPK->Cellular_Dysfunction Inflammatory_Cytokines->Cellular_Dysfunction Adhesion_Molecules->Cellular_Dysfunction

Figure 2: AGE-RAGE signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of CML-modified proteins in complex biological samples. This approach, combined with advanced proteomic techniques, is invaluable for researchers and drug development professionals seeking to understand the role of protein glycation in disease and to identify novel therapeutic targets. The detailed protocols and workflows presented here offer a comprehensive guide for the implementation of this powerful analytical strategy.

References

Troubleshooting & Optimization

Technical Support Center: CML-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Nε-(carboxymethyl)lysine-d3 (CML-d3) signal intensity in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during LC-MS/MS analysis of this compound.

Troubleshooting Guide: Low this compound Signal Intensity

Low or inconsistent signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Issue: Weak or No this compound Signal Detected

A complete or significant loss of signal often points to a critical failure in the sample preparation or instrumentation.

Potential Cause Recommended Action Expected Outcome
Sample Preparation Failure Review the sample extraction protocol. For biological matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) is recommended for effective cleanup.[1] Ensure complete evaporation of solvents and proper reconstitution in a mobile phase-compatible solution.A cleaner sample will reduce matrix effects and improve analyte ionization.
Instrument Malfunction Verify the mass spectrometer is properly tuned and calibrated.[2] Check for leaks in the LC system and ensure the ESI source is clean and functioning correctly.[1] A direct infusion of a this compound standard can help isolate the issue to the LC or MS system.[3]A properly functioning instrument is essential for achieving optimal sensitivity.
Degraded Standard Prepare a fresh this compound standard solution to rule out degradation of the stock solution.[4]A viable standard will produce a strong signal upon direct infusion, confirming its integrity.

Issue: Inconsistent or Poorly Reproducible this compound Signal

Signal variability across injections or batches often indicates issues with matrix effects or chromatographic conditions.

Potential Cause Recommended Action Expected Outcome
Matrix Effects Matrix effects, such as ion suppression or enhancement from co-eluting endogenous compounds, are a common cause of signal variability.[5][6][7][8] To mitigate this, improve sample cleanup using techniques like SPE.[1] Sample dilution can also reduce the concentration of interfering matrix components.[4]Reduced matrix effects will lead to more consistent and reproducible this compound ionization and signal intensity.
Suboptimal Chromatography Poor peak shape (e.g., broad or tailing peaks) can lower the apparent signal height.[4] Optimize the LC gradient, flow rate, and column temperature to achieve sharp, symmetrical peaks. Ensure the mobile phase pH is appropriate for CML.Improved chromatography will result in better peak shape and increased signal-to-noise ratio.
Inconsistent Internal Standard Addition Ensure the internal standard is added precisely and consistently to all samples and standards as early as possible in the sample preparation process.[9]Consistent internal standard response will improve the accuracy and precision of CML quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Nε-(carboxymethyl)lysine, an advanced glycation end product (AGE). In mass spectrometry, it is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous CML.[9][10] The deuterium labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties.[1]

Q2: What are the primary causes of low this compound signal intensity?

Low signal intensity for this compound can stem from several factors:

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[1][7]

  • Suboptimal Ionization Parameters: The choice of ionization source and its settings (e.g., capillary voltage, gas flow, temperature) significantly impact ion formation efficiency.[1][11]

  • Inefficient Sample Preparation: Poor extraction and cleanup can leave interfering substances that cause ion suppression.[1]

  • Instrumental Issues: Contaminated ion sources, leaks, or incorrect instrument parameters can lead to a general decrease in sensitivity.[1][12]

Q3: How can I optimize the MS parameters for this compound?

Systematic optimization of MS parameters is crucial. This can be achieved by infusing a standard solution of this compound and adjusting the following:

  • Ion Source Parameters: Fine-tune the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize ionization efficiency.[4]

  • Collision Energy: When using MS/MS, optimize the collision energy to achieve the desired fragmentation pattern and maximize the signal of the product ions.[13]

Q4: What type of sample preparation is recommended for this compound analysis in plasma?

For plasma samples, a combination of protein precipitation and solid-phase extraction (SPE) is often recommended to remove proteins and other interfering substances.[1]

  • Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[1][4]

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to further clean the sample and isolate the this compound.[1]

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation and SPE

This protocol describes a robust method for extracting this compound from human plasma, minimizing matrix effects and improving signal intensity.

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (if this compound is not the analyte of interest).

    • Add 300 µL of chilled acetonitrile to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by an equilibration buffer.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a suitable elution solvent (e.g., a mixture of organic solvent and a weak acid).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge supernatant->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_logic start Low this compound Signal check_ms Direct Infusion of Standard start->check_ms signal_ok Signal OK? check_ms->signal_ok issue_lc Issue is LC-related (Chromatography, Matrix Effects) signal_ok->issue_lc Yes issue_ms Issue is MS-related (Tuning, Source) signal_ok->issue_ms No optimize_lc Optimize Chromatography Improve Sample Prep issue_lc->optimize_lc optimize_ms Clean Source Tune & Calibrate MS issue_ms->optimize_ms end Signal Improved optimize_lc->end optimize_ms->end

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Nε-(carboxymethyl)lysine (CML)-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of Nε-(carboxymethyl)lysine (CML), using its deuterated internal standard, CML-d3.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound quantification experiments, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: My this compound internal standard (IS) signal is highly variable or unexpectedly low across my sample batch. What is the likely cause and how can I fix it?

A1: Variability in the internal standard response is a common issue in LC-MS/MS analysis and can directly impact the accuracy of your results.[1] The root cause can often be traced to matrix effects, issues with sample preparation, or instrument problems.

Possible Causes and Solutions:

  • Differential Matrix Effects: The most common cause is that the CML and this compound are not affected equally by the sample matrix.[2] This can happen if they do not co-elute perfectly, exposing them to different interfering compounds from the biological matrix at the ion source.[2]

    • Solution: Optimize your chromatographic method to ensure CML and this compound co-elute. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.[2]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual decrease in signal intensity over the course of an analytical run.

    • Solution: Clean the ion source regularly as part of your routine instrument maintenance. Monitor IS response in quality control (QC) samples throughout the batch to detect signal drift.

  • Sample Preparation Inconsistencies: Inconsistent protein precipitation, extraction recovery, or sample reconstitution can lead to variable IS concentrations being injected.

    • Solution: Ensure your sample preparation protocol is robust and consistently applied. Vortex all samples thoroughly after adding the IS and before any precipitation or extraction steps. Ensure complete evaporation of the solvent before reconstitution and that the sample is fully redissolved.

  • Autosampler Issues: Partial needle blockage in the autosampler can lead to the injection of smaller, inconsistent sample volumes, resulting in randomly scattered low IS values.[1]

    • Solution: Perform regular maintenance on your autosampler, including cleaning the needle and injection port.

Q2: I suspect matrix effects are suppressing (or enhancing) my CML signal. How can I confirm and mitigate this?

A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte (CML) and internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This can compromise the accuracy and precision of your quantification.[2]

Confirmation of Matrix Effects:

The most common method to quantitatively assess matrix effects is the post-extraction spike experiment .[2][5] This involves comparing the analyte's response in a clean solvent to its response in an extracted blank matrix sample.

Sample SetPreparationPurpose
Set A (Neat Solution) Spike CML and this compound into the final reconstitution solvent.Represents 100% response with no matrix.
Set B (Post-Extraction Spike) Perform the full extraction procedure on a blank matrix sample, then spike CML and this compound into the final extract.Measures the analyte response in the presence of matrix components.
Set C (Pre-Extraction Spike) Spike CML and this compound into a blank matrix sample before the extraction procedure.Used to determine overall recovery.

Calculation: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[2][4] Ideally, the matrix effect should be minimal (e.g., within 85-115%) and consistent across different sources of the matrix.[6]

Mitigation Strategies:

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, such as phospholipids.[7]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate CML from the co-eluting matrix components. This might involve using a different stationary phase or a more effective gradient.[8]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[9]

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it has nearly identical physicochemical properties to CML and should be affected by matrix effects in the same way.[10][11] However, as noted in Q1, this compensation can fail if chromatography is not optimized.

Troubleshooting Workflow for Matrix Effects

cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Inconsistent Results or Variable IS Signal Observed B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF). Is MF outside 85-115%? B->C D Optimize Chromatography (e.g., new column, gradient) C->D Yes H Problem Resolved. Proceed with Method Validation. C->H No E Improve Sample Cleanup (e.g., implement SPE) D->E Still fails F Dilute Sample Extract E->F Still fails G Re-evaluate Matrix Effect F->G G->H Pass I Problem Persists. Re-evaluate entire workflow. G->I Fail

Caption: A decision-making workflow for identifying and mitigating matrix effects in CML quantification.

Q3: My CML recovery is low and inconsistent after sample preparation. What are the potential causes?

A3: Low and variable recovery can stem from several steps in the sample preparation workflow.

Possible Causes and Solutions:

  • Artifactual CML Formation: A major issue in CML analysis is its potential to form as an artifact during the acid hydrolysis step, which is often used to release CML from proteins. This occurs from the oxidation of Amadori rearrangement products.[12]

    • Solution: Before acid hydrolysis, reduce the sample with sodium borohydride (NaBH₄). This converts the Amadori products to a form that can no longer react to create CML, preventing its artificial formation.[12]

  • Adsorption to Surfaces: Peptides and amino acids can adsorb to the surfaces of plasticware (e.g., polypropylene tubes) and glassware.[1] This can lead to significant and variable loss of the analyte, especially at low concentrations.

    • Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. It is critical to test different types of labware during method development.[1]

  • Inefficient Protein Precipitation/Extraction: Incomplete precipitation of proteins or inefficient extraction of CML from the matrix will result in low recovery.

    • Solution: Ensure the precipitating solvent (e.g., acetonitrile) is added in the correct ratio and that the sample is thoroughly mixed and incubated at the proper temperature (often cold) to maximize protein removal. For LLE, optimize the solvent choice and extraction parameters (e.g., pH, mixing time).

  • Degradation during Storage or Processing: CML is generally stable, but repeated freeze-thaw cycles or prolonged exposure to harsh conditions can potentially lead to degradation.

    • Solution: Aliquot samples to avoid repeated freeze-thaw cycles.[13] Process samples promptly and store them at appropriate temperatures (-20°C or -80°C).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for CML quantification, and what are their pros and cons?

A1: The two primary methods for CML quantification are LC-MS/MS and immunoassays (like ELISA).[14]

FeatureLC-MS/MSImmunoassays (ELISA)
Specificity High. Can distinguish CML from structurally similar compounds and its deuterated internal standard. Considered the "gold standard".[15]Variable. Prone to cross-reactivity with other advanced glycation end products (AGEs) or structurally similar molecules.[16]
Sensitivity High. Can detect very low concentrations of CML.[15]Good, but can be limited by the antibody's affinity.
Accuracy/Precision High. Use of a stable isotope-labeled internal standard (this compound) corrects for matrix effects and procedural losses.[11]Moderate. Can be affected by interferences from the sample matrix and batch-to-batch variability of antibodies and reagents.[16][17]
Throughput Moderate to High. Modern systems can analyze hundreds of samples per day.[11]High. Well-suited for screening large numbers of samples simultaneously.
Cost & Complexity High. Requires expensive instrumentation and highly skilled operators.[14]Low. Relatively inexpensive and uses standard laboratory equipment.[14]
Q2: Why is a stable isotope-labeled internal standard like this compound so important?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification in mass spectrometry for several reasons:[10]

  • Correction for Matrix Effects: this compound is chemically identical to CML, differing only in isotopic composition. Therefore, it experiences the same ionization suppression or enhancement in the ion source, allowing for a reliable correction.[3]

  • Correction for Sample Preparation Losses: Any analyte lost during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS, as it behaves identically during these processes.[18]

  • Improved Precision and Accuracy: By normalizing the analyte signal to the IS signal, the method becomes much more robust and less susceptible to variations in injection volume, instrument performance, and sample handling.[1]

General LC-MS/MS Workflow for this compound Quantification

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Add this compound IS to Plasma/Serum Sample B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Centrifuge to Pellet Precipitate B->C D 4. Evaporate Supernatant to Dryness C->D E 5. Reconstitute in Mobile Phase D->E F 6. Inject Sample into LC System E->F G 7. Chromatographic Separation (e.g., C18 Column) F->G H 8. Electrospray Ionization (ESI) G->H I 9. MS/MS Detection (MRM Mode) H->I J 10. Integrate Peak Areas (CML and this compound) I->J K 11. Calculate Area Ratio (CML / this compound) J->K L 12. Quantify using Calibration Curve K->L

Caption: A typical experimental workflow for the quantification of CML using this compound as an internal standard.

Q3: What are the key parameters to assess during method validation for this compound quantification?

A3: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[19]

  • Accuracy: The closeness of the measured value to the true value. Typically should be within ±15% (±20% at the LLOQ).[6]

  • Precision: The degree of scatter between a series of measurements. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[6]

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. The curve should be reproducible with a correlation coefficient (r²) of ≥0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessed to ensure that ionization suppression or enhancement is absent or, if present, is consistent and compensated for by the internal standard.[5][6]

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[13]

Q4: What are some common sources of contamination in CML analysis?

A4: Due to the high sensitivity of LC-MS/MS, contamination can be a significant issue.

  • Labware: Plasticizers and other chemicals can leach from tubes, plates, and pipette tips. Always use high-quality, low-binding plastics.

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants that can interfere with the analysis or build up in the system.

  • Carryover: Analyte from a high-concentration sample can adsorb to surfaces in the autosampler or column and elute during the analysis of a subsequent sample.

    • Solution: Optimize the autosampler wash procedure and run blank injections after high-concentration samples to check for carryover.

  • Cross-Contamination: Poor laboratory practices can lead to the transfer of analyte or internal standard between samples. Always use fresh pipette tips for each sample and standard.

Experimental Protocol Example: CML Quantification in Human Plasma by LC-MS/MS

This is a generalized protocol and should be optimized and validated for your specific instrumentation and application.

1. Materials and Reagents

  • CML and this compound standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank and study samples)

  • Low-binding microcentrifuge tubes

2. Standard and QC Preparation

  • Prepare stock solutions of CML and this compound in a suitable solvent (e.g., 80% acetonitrile).[20]

  • Prepare a series of working standard solutions by serially diluting the CML stock solution.

  • Prepare a working internal standard solution (e.g., 100 ng/mL this compound).

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of CML into blank human plasma.[20]

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL low-binding microcentrifuge tube.

  • Add 20 µL of the this compound working internal standard solution to each tube (except for double blanks).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid).

  • Vortex to mix, then transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical starting condition would be 5% B, ramping up to 95% B to elute CML, followed by a wash and re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • CML Transition: Optimize using standard solution (e.g., m/z 205.1 → 84.1)

    • This compound Transition: Optimize using standard solution (e.g., m/z 208.1 → 87.1)

    • Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the this compound standard.

References

Technical Support Center: Optimizing Liquid Chromatography Separation for CML and CML-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Nε-(Carboxymethyl)lysine (CML) and its deuterated internal standard, CML-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed when analyzing CML and this compound?

A common challenge is managing peak shape and retention time variability. CML is a polar compound, which can lead to poor retention on traditional reversed-phase columns and result in peak tailing due to interactions with residual silanols on the silica support. The use of a deuterated internal standard, this compound, can also introduce a slight retention time shift, known as the chromatographic isotope effect.

Q2: Why does my this compound internal standard have a slightly different retention time than CML?

This phenomenon is known as the chromatographic isotope effect (CIE). The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3][4][5] This is an expected behavior and is generally not a cause for concern as long as the peak shapes are good and the response is consistent.

Q3: What are the recommended column chemistries for CML analysis?

Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be suitable for CML analysis, depending on the sample matrix and desired retention characteristics.

  • Reversed-Phase (e.g., C18): When using a C18 column, especially a BEH C18 column, an ion-pairing agent like nonafluoropentanoic acid (NFPA) in the mobile phase can improve peak shape and retention.[6]

  • Mixed-Mode or HILIC (e.g., BEH Amide): These columns can provide good retention for polar compounds like CML without the need for ion-pairing agents. A mobile phase system of acetonitrile and water is often effective.

Q4: How can I minimize matrix effects when analyzing CML in biological samples?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. Effective sample preparation is key to minimizing these effects. Protein precipitation is a common first step for plasma or serum samples.[7][8][9][10][11] Further cleanup using solid-phase extraction (SPE) may be necessary for complex matrices. It is also crucial to use a stable isotope-labeled internal standard like this compound to compensate for any remaining matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CML and this compound analysis in a question-and-answer format.

Peak Shape Problems

Q: My CML peak is tailing. How can I improve its shape?

  • Mobile Phase Modification: If using a C18 column, the addition of an ion-pairing agent like 5 mM NFPA to the aqueous mobile phase can significantly reduce peak tailing by masking residual silanol interactions.[6]

  • Column Choice: Consider using a column with a more inert surface or a different stationary phase, such as a HILIC column.

  • pH Adjustment: Ensure the mobile phase pH is appropriate for CML. Since CML is an amino acid derivative, its charge state is pH-dependent.

Q: My peaks are broad or split. What could be the cause?

  • Column Contamination: A contaminated guard or analytical column can lead to peak distortion. Flush the column according to the manufacturer's instructions or replace the guard column.

  • Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening. Ensure all connections are secure and use tubing with the appropriate inner diameter.

Retention Time and Sensitivity Issues

Q: My retention times are shifting between injections. What should I check?

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of retention time drift.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases and ensure accurate composition.

  • Temperature Fluctuations: Maintain a stable column temperature using a column oven. Temperature variations can significantly impact retention times.

Q: I am experiencing low sensitivity for CML. How can I improve it?

  • Mass Spectrometry Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies for both CML and this compound.[12][13][14][15][16] Use of a well-optimized method is crucial for achieving high sensitivity.

  • Sample Preparation: Inefficient sample cleanup can lead to ion suppression and reduced sensitivity. Evaluate your protein precipitation and/or SPE procedure for optimal recovery.

  • Source Conditions: Optimize the ion source parameters on your mass spectrometer, such as gas flows and temperatures, to ensure efficient ionization of CML.

Experimental Protocols

Below are two detailed methodologies for the analysis of CML and this compound using UPLC-MS/MS.

Method 1: Reversed-Phase Chromatography with Ion-Pairing

This method is suitable for the analysis of CML in biological fluids following protein precipitation.

Sample Preparation (Plasma/Serum) [8][9][10][11]

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

UPLC-MS/MS Conditions [6]

ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 5 mM Nonafluoropentanoic Acid (NFPA)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

Gradient Elution Profile [6]

Time (min)% Mobile Phase B
0.010
0.410
4.280
5.780
5.810
7.510

Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CMLValue to be determinedValue to be determinedValue to be determined
This compoundValue to be determinedValue to be determinedValue to be determined

Note: Specific MRM transitions and collision energies should be optimized for your specific instrument.

Method 2: Ion-Pair Chromatography with a HSS T3 Column

This method provides an alternative chromatographic separation for CML.

UPLC-MS/MS Conditions [17]

ParameterSetting
Column Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm
Mobile Phase A Water with 10 mM Perfluorohexanoic Acid (PFHA)
Mobile Phase B 10 mM Ammonium Formate in 45:45:10 Acetonitrile:Methanol:Water
Flow Rate To be optimized
Column Temperature To be optimized
Injection Volume 10 µL

Mass Spectrometry Parameters [17]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 1.00 kV
Source Temperature 150°C
Desolvation Temp 350°C
Desolvation Gas 800 L/hr
Cone Gas Flow 40 L/hr

Note: The gradient profile and other parameters for this method would need to be developed and optimized.

Visualizations

Below are diagrams illustrating key workflows and concepts discussed in this guide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add this compound Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection UPLC UPLC Separation Injection->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Caption: Experimental workflow for CML and this compound analysis.

Troubleshooting_Logic Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Sensitivity Low Sensitivity? Start->Sensitivity Tailing Tailing PeakShape->Tailing Yes SplitBroad Split / Broad PeakShape->SplitBroad Other Drifting Drifting RetentionTime->Drifting Yes Random Random Fluctuation RetentionTime->Random Other LowSignal Low Signal Sensitivity->LowSignal Yes Sol_Tailing Check Mobile Phase (Ion-Pair) Change Column Tailing->Sol_Tailing Sol_SplitBroad Check Injection Solvent Check for Contamination SplitBroad->Sol_SplitBroad Sol_Drifting Check Column Equilibration Check Mobile Phase Prep Drifting->Sol_Drifting Sol_Random Check for System Leaks Check Pump Performance Random->Sol_Random Sol_LowSignal Optimize MS/MS Parameters Improve Sample Cleanup LowSignal->Sol_LowSignal

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Troubleshooting matrix effects in CML-d3 analysis of plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of CML-d3 in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound analysis?

A: A matrix effect is the alteration of analyte ionization efficiency by co-eluting substances from the sample matrix, such as plasma.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results for this compound.[3] In plasma analysis, phospholipids are a major contributor to matrix effects.[4][5][6]

Q2: I am using this compound, a deuterated internal standard. Shouldn't that automatically correct for matrix effects?

A: While using a stable isotope-labeled (SIL) internal standard like this compound is a highly recommended and common practice to compensate for matrix effects, it is not always a complete solution.[7][8] For the correction to be effective, the analyte (CML) and the internal standard (this compound) must co-elute perfectly and be affected by the matrix in the exact same way.[9][10] However, a phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between the deuterated and non-deuterated compounds.[7][9] This separation can lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[7][8]

Q3: My results show high variability between different plasma lots. Could this be a matrix effect?

A: Yes, high variability between different sources or lots of plasma is a classic sign of a matrix effect.[2] The composition of plasma can differ between individuals, leading to varying degrees of ion suppression.[2] If your this compound internal standard does not perfectly track these variations due to differential matrix effects, it will result in poor reproducibility and inconsistent analyte-to-internal standard response ratios.[7]

Q4: How can I determine if my this compound analysis is being affected by matrix effects?

A: There are two primary experimental methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points in your chromatographic run ion suppression or enhancement occurs. It involves infusing a constant flow of CML standard into the mass spectrometer after the analytical column while injecting a blank plasma extract. Dips or peaks in the baseline signal indicate regions of matrix-induced ion suppression or enhancement, respectively.[11][12][13]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect. You compare the peak response of CML spiked into a pre-extracted blank plasma sample to the response of CML in a neat solvent solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the degree of ion suppression or enhancement.[13][14][15]

Troubleshooting Guides

Issue: Inconsistent analyte/internal standard peak area ratios.

This is a primary indicator that CML and this compound are experiencing differential matrix effects.

Troubleshooting Workflow

A Inconsistent Analyte/IS Ratios Observed B Step 1: Verify Chromatographic Co-elution A->B C Overlay CML and this compound chromatograms. Are retention times identical? B->C D Yes C->D E No C->E F Step 2: Quantify Matrix Effect D->F Q Adjust LC method to achieve co-elution. Consider a lower resolution column or modify mobile phase. E->Q G Perform Post-Extraction Spike Analysis. Calculate Matrix Factor (MF) for CML and this compound. F->G H Is IS-normalized MF close to 1? G->H I Yes H->I J No H->J P Problem Resolved I->P K Step 3: Optimize Sample Preparation J->K M Step 4: Optimize Chromatography J->M L Implement advanced cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plates K->L O Re-evaluate co-elution and matrix effect. L->O N Modify gradient, mobile phase, or column to separate CML from interference zone. M->N N->O O->A Re-assess Q->O

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

Issue: Poor sensitivity or high limit of quantitation (LOQ).

This can be caused by significant ion suppression affecting both the analyte and the internal standard.

  • Evaluate Sample Preparation: Protein precipitation is a common but often "dirtier" sample preparation method, leaving many phospholipids in the extract.[16] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample.[5][17] Specific phospholipid removal plates or cartridges can also be highly effective.[5]

  • Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of CML from the main phospholipid elution regions.[4] Lysophospholipids, which are more polar, tend to elute early in reversed-phase chromatography, while less polar phospholipids elute later with higher organic solvent concentrations.[4][6][16]

  • Check MS Source Conditions: While not a matrix effect solution, optimizing source parameters (e.g., gas flows, temperature, voltages) can help maximize the signal for your specific analyte, potentially overcoming minor suppression.

Quantitative Data Summary

The following table summarizes potential quantitative discrepancies that can arise from matrix effects, based on literature examples with deuterated internal standards.

ParameterObservationPotential Impact on this compound AnalysisReference
Analyte vs. SIL IS Matrix Effect The matrix effect experienced by an analyte and its SIL internal standard can differ by 26% or more.If CML is suppressed by 40% and this compound by only 14%, the results will be inaccurate.[7]
Analyte vs. SIL IS Extraction Recovery A 35% difference in extraction recovery was reported between an analyte and its deuterated internal standard.Inconsistent recovery between CML and this compound will lead to imprecise and inaccurate results.[7]
Matrix Effect Between Plasma Lots Signal intensity for the same concentration of a deuterated standard (Creatine-D3) differed by 126% between plasma and urine, and 6.5% between two different blood matrices (plasma vs. serum).Demonstrates the high variability possible between different biological matrices or even different lots of the same matrix, which can affect reproducibility.[18]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.

Workflow for Post-Extraction Spike Method

cluster_0 Prepare Set A: Analyte in Matrix cluster_1 Prepare Set B: Analyte in Solvent A1 Select 6 lots of blank plasma A2 Extract blank plasma (using your current method) A1->A2 A3 Spike CML and this compound into the extracted matrix A2->A3 C Analyze Set A and Set B via LC-MS/MS A3->C B1 Prepare a neat solution of CML and this compound in reconstitution solvent B1->C D Calculate Matrix Factor (MF) C->D E MF = (Peak Area in Set A) / (Peak Area in Set B) D->E F Assess Results: MF = 1: No matrix effect MF < 1: Ion Suppression MF > 1: Ion Enhancement E->F

Caption: Experimental workflow for the post-extraction spike method.

  • Prepare Sample Sets:

    • Set A (Analyte in Matrix): Take at least six different lots of blank human plasma. Process them using your established extraction procedure (e.g., protein precipitation). After extraction, spike the resulting supernatant with a known concentration of CML and this compound (e.g., at low and high QC levels).

    • Set B (Analyte in Neat Solution): Prepare solutions of CML and this compound in your final reconstitution solvent at the exact same concentrations as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte (CML) and the internal standard (this compound) for each lot of plasma:

      • MF = (Mean Peak Response in Set A) / (Mean Peak Response in Set B)[13]

    • A value close to 1 indicates no significant matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.[13]

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :

      • IS-Normalized MF = (MF of CML) / (MF of this compound)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should ideally be ≤15%.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

This is a general protocol for improving sample cleanup to reduce matrix interferences.

  • Select SPE Cartridge: Choose a sorbent that provides strong retention for CML while allowing interfering components like phospholipids to be washed away. Reversed-phase (e.g., C18) or mixed-mode sorbents are common choices.

  • Condition/Equilibrate:

    • Wash the cartridge with an organic solvent (e.g., methanol).

    • Equilibrate the cartridge with an aqueous solution (e.g., water or a weak buffer).

  • Load Sample: Load the pre-treated plasma sample (e.g., diluted or protein-precipitated) onto the cartridge at a slow, controlled flow rate.

  • Wash: Wash the cartridge with a weak solvent mixture that is strong enough to elute loosely bound interferences (like salts and some phospholipids) but weak enough to leave CML bound to the sorbent.

  • Elute: Elute CML with a small volume of a strong organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS/MS analysis.

References

CML-d3 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of CML-d3.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during the use of this compound as an internal standard in mass spectrometry experiments, particularly those related to its long-term storage and stability.

Issue 1: Inconsistent or Drifting this compound Signal in LC-MS/MS Analysis

Symptoms:

  • The peak area of this compound varies significantly between injections of the same sample.

  • A gradual increase or decrease in the this compound signal is observed over an analytical run.[1]

  • Abrupt changes in the this compound signal occur mid-run.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
This compound Degradation in Solution 1. Prepare a fresh this compound stock solution from solid material. 2. Compare the performance of the fresh solution to the stored solution. 3. If the fresh solution provides a stable signal, discard the old solution.A stable and consistent this compound signal with the fresh solution indicates degradation of the stored solution.
Matrix Effects 1. Dilute the sample to reduce the concentration of matrix components. 2. Optimize sample preparation to better remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[1] 3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[1]Reduced signal variability suggests that matrix effects were the primary cause of the inconsistency.
Instrument Instability 1. Inject a series of pure this compound standard solutions (without matrix). If the signal is stable, the issue is likely sample-related. If unstable, the issue is instrument-related. 2. Clean the mass spectrometer's ion source and transfer optics. 3. Check for leaks in the LC system and autosampler.A stable signal in pure standard solutions points towards matrix effects, while an unstable signal indicates the need for instrument maintenance.
Inconsistent Sample Preparation 1. Ensure thorough vortexing of the this compound spiking solution before and after addition to the sample. 2. Use calibrated pipettes for accurate and consistent addition of the internal standard.Improved consistency in the this compound signal across multiple preparations of the same sample.
Hydrogen-Deuterium Exchange 1. Avoid prolonged exposure of this compound to protic solvents, especially at non-neutral pH. 2. Prepare solutions in aprotic or deuterated solvents where possible for long-term storage.Minimized loss of the deuterium label and preservation of the mass difference between this compound and native CML.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is the deuterium-labeled form of Nε-(Carboxymethyl)-L-lysine (CML). CML is an advanced glycation end product (AGE) that is formed in the body and in processed foods.[2] this compound is primarily used as a stable isotope-labeled internal standard for the accurate quantification of CML in biological samples using mass spectrometry-based methods like LC-MS/MS.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound solid should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[4] Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term storage in an autosampler during an analytical run is common, long-term storage at room temperature can lead to degradation. Factors such as solvent composition, pH, and exposure to light can influence stability.

Q4: I am observing a loss of the deuterium label on my this compound. What could be the cause?

A4: Loss of deuterium can occur through hydrogen-deuterium exchange. This is more likely to happen if the this compound is stored in protic solvents (e.g., water, methanol) for extended periods, especially under acidic or basic conditions. To minimize this, prepare fresh solutions or store stock solutions in aprotic solvents if compatible with your experimental workflow.

Q5: My this compound signal is showing a gradual decline during a long analytical run. What should I investigate?

A5: A gradual decline in the internal standard signal can be due to several factors.[1] Start by checking for instrument-related issues such as contamination of the ion source or a slow leak in the LC system. Another possibility is the degradation of this compound in the autosampler over the course of the run. You can test for this by re-injecting the first sample at the end of the run to see if the signal has decreased. Adsorption of the analyte to vials or tubing can also be a factor.

Quantitative Data on this compound Stability

While specific quantitative data on the long-term degradation kinetics of this compound is limited in publicly available literature, the following table summarizes the recommended storage conditions from suppliers to ensure stability.

Form Storage Temperature Recommended Duration Source
Solid (Lyophilized Powder)-20°C≥ 4 years[4]
Stock Solution-80°CUp to 6 months[5]
Stock Solution-20°CUp to 1 month[5]

Note: The stability of this compound in solution is highly dependent on the solvent, pH, and presence of other substances. For critical quantitative assays, it is recommended to perform your own stability assessment under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound Stock Solutions

This protocol outlines a method to evaluate the stability of this compound in a specific solvent under defined storage conditions.

1. Materials:

  • This compound solid

  • High-purity solvent (e.g., methanol, water, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and calibrated pipettes

  • LC-MS/MS system

2. Procedure:

  • Prepare a Fresh Stock Solution: Accurately weigh a sufficient amount of this compound solid and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Establish Initial Response (T=0): Immediately after preparation, dilute the stock solution to a working concentration (e.g., 1 µg/mL) and analyze it by LC-MS/MS. Inject the sample multiple times (n=5) to determine the average initial peak area.

  • Aliquot and Store: Aliquot the remaining stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots under the desired long-term storage conditions (e.g., -20°C, -80°C, 4°C).

  • Periodic Testing: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage. Allow it to come to room temperature.

  • Analysis: Prepare a working solution from the stored aliquot in the same manner as the initial sample and analyze it using the same LC-MS/MS method. Inject the sample multiple times (n=5) to determine the average peak area.

  • Data Evaluation: Compare the average peak area at each time point to the initial (T=0) average peak area. A significant decrease in the peak area indicates degradation of this compound. The stability can be expressed as the percentage of the initial concentration remaining.

3. Acceptance Criteria:

  • The acceptable level of degradation will depend on the requirements of your assay. A common threshold for stability is that the analyte concentration remains within ±15% of the initial concentration.

Diagrams

Troubleshooting Workflow for Inconsistent this compound Signal

The following diagram illustrates a logical workflow for diagnosing the root cause of an inconsistent internal standard signal.

TroubleshootingWorkflow Troubleshooting Inconsistent this compound Signal start Inconsistent this compound Signal Observed check_fresh_std Prepare and analyze a fresh this compound standard solution start->check_fresh_std compare_signals Is the signal from the fresh standard stable and consistent? check_fresh_std->compare_signals old_std_degraded Conclusion: Old standard has degraded. Use fresh standard and re-evaluate storage protocol. compare_signals->old_std_degraded No investigate_further Issue is not with the standard's intrinsic stability. Investigate other factors. compare_signals->investigate_further Yes check_matrix_effects Analyze a pure standard vs. a sample with matrix. Is the signal stable in the pure standard but not in the matrix? investigate_further->check_matrix_effects matrix_effects_present Conclusion: Matrix effects are present. Optimize sample prep (e.g., SPE) or chromatography. check_matrix_effects->matrix_effects_present Yes check_instrument Investigate instrument performance. Check for leaks, clean ion source, verify autosampler precision. check_matrix_effects->check_instrument No

Caption: A decision tree for troubleshooting inconsistent this compound signals.

References

Topic: Correcting for Isotopic Interference with CML-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center

This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals using CML-d3 as an internal standard for the quantification of Nε-(Carboxymethyl)lysine (CML) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in CML analysis and why is it a concern?

A1: Isotopic interference, also known as crosstalk, occurs when the signal from the naturally occurring heavy isotopes of the unlabeled analyte (CML) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1] CML contains elements like carbon, oxygen, and nitrogen, which have natural, heavier isotopes (e.g., ¹³C, ¹⁸O, ¹⁵N).[2]

This becomes a significant issue because the mass spectrometer detects ions based on their mass-to-charge ratio (m/z). The this compound standard is designed to have a mass that is 3 Daltons (Da) heavier than the most abundant CML isotopologue (M). However, a small fraction of the natural CML molecules will also have a mass of M+1, M+2, or M+3 due to the random incorporation of heavy isotopes. The M+3 isotopologue of CML has the same nominal mass as the this compound internal standard, causing their signals to overlap.

This overlap can artificially inflate the measured signal of the internal standard, leading to an underestimation of the true analyte concentration. The effect is most pronounced when the concentration of the native CML is significantly higher than that of the this compound standard.[3][4]

Diagram 1: Isotopic Overlap of CML and this compound cluster_CML Natural CML Signal cluster_IS Internal Standard Signal CML_M CML (M) CML_Isotopes Natural Isotopes (M+1, M+2, M+3...) IS This compound (M+3) CML_Isotopes->IS Interference (Overlap)

Caption: Conceptual diagram illustrating how natural isotopes of CML interfere with the this compound signal.

Q2: How can I determine if isotopic interference is affecting my results?

A2: You can diagnose isotopic interference with the following steps:

  • Analyze a High-Concentration Analyte Standard: Prepare a sample containing a high concentration of unlabeled CML standard but no this compound internal standard.

  • Monitor the Internal Standard Channel: Analyze this sample using your LC-MS/MS method and monitor the mass transition (MRM) for this compound.

  • Observe for Crosstalk: If you detect a significant peak in the this compound channel at the retention time of CML, this signal is a direct result of isotopic interference from the unlabeled CML.[4]

  • Check Calibration Curve Linearity: High levels of interference can cause your calibration curve to become non-linear, particularly at the upper and lower limits of quantification.[3][5]

Q3: What is the standard protocol for correcting for this isotopic interference?

A3: A mathematical correction is required to subtract the contribution of the analyte's isotopic signal from the measured internal standard signal.[3][6] This is achieved by first determining an "Interference Factor."

Experimental Protocol: Determining and Applying the Isotopic Interference Correction Factor

This protocol outlines the steps to calculate a correction factor and apply it to your experimental data for accurate CML quantification.

Part 1: Determine the Chemical Formula and Isotopic Abundances
  • Chemical Formula: The chemical formula for Nε-(Carboxymethyl)lysine (CML) is C₈H₁₆N₂O₄ .

  • Natural Isotopic Abundances: The presence of these elements leads to natural isotopic contributions.

ElementIsotopeNatural Abundance (%)[7]Mass
Carbon ¹²C98.9312.000000
¹³C1.0713.003355
Hydrogen ¹H99.98851.007825
²H0.01152.014102
Nitrogen ¹⁴N99.63214.003074
¹⁵N0.36815.000109
Oxygen ¹⁶O99.75715.994915
¹⁷O0.03816.999132
¹⁸O0.20517.999160

Table 1: Natural isotopic abundances of elements found in CML.

Part 2: Experimentally Measure the Interference Factor (R)
  • Prepare Analyte-Only Standard: Create a pure solution of unlabeled CML standard at a high concentration within your calibration range. Do not add any this compound.

  • LC-MS/MS Analysis: Inject this CML-only solution onto your LC-MS/MS system.

  • Acquire Data: Collect data for both the primary CML transition (analyte) and the this compound transition (internal standard).

  • Integrate Peaks: Measure the peak area for the CML analyte (Area_Analyte) and the peak area of the signal that appears in the this compound channel (Area_Interference).

  • Calculate Interference Factor (R):

    • R = Area_Interference / Area_Analyte

    This ratio, R, represents the fraction of the CML signal that contributes to the this compound channel. This step is crucial as the experimentally determined value is more accurate than a purely theoretical one, accounting for instrument-specific resolution and settings.[5]

Part 3: Apply the Correction to Sample Data

For each of your unknown samples, calibrators, and quality controls, apply the following formula:

Corrected_IS_Area = Measured_IS_Area - (R * Measured_Analyte_Area)

Where:

  • Corrected_IS_Area is the new, accurate peak area for your this compound internal standard.

  • Measured_IS_Area is the original, integrated peak area from the this compound channel.

  • R is the Interference Factor you calculated in Part 2.

  • Measured_Analyte_Area is the integrated peak area from the CML channel for that sample.

This Corrected_IS_Area should then be used to calculate the final concentration of CML in your samples.

Diagram 2: Workflow for Isotopic Interference Correction cluster_setup Step 1: Determine Interference Factor (R) cluster_application Step 2: Apply Correction to Samples A Analyze High Conc. CML Standard (No IS) B Measure Peak Areas: Analyte (CML) Interference (in IS channel) A->B C Calculate R = Area_Interference / Area_Analyte B->C D Analyze Unknown Sample (CML + this compound) E Measure Peak Areas: Analyte (CML) Internal Standard (IS) D->E F Apply Correction Formula: Corrected_IS = Measured_IS - (R * Measured_Analyte) E->F G Use Corrected_IS_Area for Quantification F->G

Caption: A step-by-step workflow for calculating and applying the isotopic interference correction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Calibration curve is non-linear Significant, uncorrected isotopic interference.[3]Implement the correction protocol described above. Ensure the concentration of the internal standard is appropriate and not too low relative to the analyte.[4]
Poor accuracy/precision at high analyte concentrations The interference effect is most pronounced at high analyte-to-IS ratios, leading to underestimation.Verify that the correction factor R is being applied correctly in your data processing software. Re-determine R to ensure its accuracy.
Internal standard signal detected in blank matrix This is not due to isotopic interference. This indicates contamination of the blank matrix, solvent, or LC-MS/MS system.Prepare fresh solvents and mobile phases. Use a new vial for the blank matrix. If the issue persists, clean the injection port and column.
Corrected values seem incorrect or negative An error in the calculation or determination of the interference factor R.A negative corrected IS area is impossible and points to an error. Re-analyze the CML-only standard to re-calculate R. Double-check all formulas and calculations in your processing method.

References

Technical Support Center: Enhancing the Recovery of Nε-(Carboxymethyl)lysine-d3 (CML-d3) from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of Nε-(Carboxymethyl)lysine-d3 (CML-d3) from complex biological matrices such as plasma and serum. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: Nε-(Carboxymethyl)lysine-d3 (this compound) is a deuterated form of CML, a well-recognized advanced glycation end product (AGE). AGEs are formed through non-enzymatic reactions between reducing sugars and proteins or lipids and are implicated in various disease states, including diabetes and cardiovascular disease.[1][2][3] this compound is used as an internal standard in mass spectrometry-based bioanalysis to accurately quantify endogenous CML levels. Its similar physicochemical properties to the endogenous analyte allow it to compensate for variability during sample preparation and analysis, leading to more precise and accurate results.

Q2: What are the main challenges in recovering this compound from biological samples?

A2: The primary challenges include:

  • High Protein Binding: CML, and by extension this compound, can be bound to proteins in biological matrices, making its extraction difficult.

  • Matrix Effects: Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[4][5][6][7][8]

  • Low Endogenous Concentrations: The native concentration of CML can be low, requiring sensitive and efficient extraction methods to achieve reliable quantification.

  • Analyte Stability: Sample handling and storage conditions, such as freeze-thaw cycles, can potentially affect the stability and recovery of this compound.[9]

Q3: Which sample preparation techniques are most suitable for this compound extraction?

A3: The most common and effective techniques are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the complexity of the matrix, the required level of cleanliness, and throughput needs. Often, a combination of these techniques is employed for optimal results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete protein precipitation.Optimize the ratio of the precipitation solvent (e.g., acetonitrile) to the sample volume; a 3:1 or 4:1 ratio is a good starting point. Ensure vigorous vortexing and adequate centrifugation time and speed to form a compact protein pellet.[10][11]
Suboptimal Solid-Phase Extraction (SPE) procedure.Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove interferences without eluting this compound. The elution solvent should be strong enough to fully recover the analyte.
Inefficient Liquid-Liquid Extraction (LLE).Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, enhancing its partitioning into the organic solvent. Experiment with different organic solvents to find the one with the best partitioning coefficient for this compound.[11]
High Variability in Results Inconsistent sample preparation.Standardize all steps of the extraction protocol, including vortexing time and intensity, centrifugation speed and duration, and evaporation conditions. Automation can help minimize variability.[12][13]
Differential matrix effects between CML and this compound.Improve sample cleanup to remove interfering matrix components. This can be achieved by using a more rigorous SPE protocol or combining PPT with SPE. Chromatographic conditions can also be optimized to separate CML and this compound from co-eluting matrix components.[7]
Poor Peak Shape in LC-MS/MS Column contamination or degradation.Implement a robust column washing protocol between injections. If the problem persists, replace the guard column or the analytical column.[14]
Inappropriate injection solvent.The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[14]
Signal Suppression or Enhancement (Matrix Effects) Co-eluting endogenous matrix components.Enhance sample cleanup using techniques like SPE. Modify the chromatographic method to better separate the analyte from interfering compounds. A post-extraction spiking study can help quantify the extent of matrix effects.[4][5][6][7]

Quantitative Data Presentation

The following tables summarize typical performance data for CML analysis from biological matrices, which can be used as a benchmark for this compound recovery and method validation.

Table 1: Comparison of Extraction Method Performance for CML

Extraction Method Typical Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
Protein Precipitation (PPT)85 - 105< 15< 15[1]
Solid-Phase Extraction (SPE)91 - 973.08 - 3.323.14 - 3.53[15]
PPT followed by SPE> 90< 10< 10[12][13]

Table 2: Bioanalytical Method Validation Parameters for CML Quantification

Parameter Acceptance Criteria Typical Performance Reference
Linearity (r²)≥ 0.99> 0.995[16]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)92.8% - 116%[1][4]
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)< 18.1%[1]
Matrix EffectIS-normalized factor close to 1< 13%[4][5]
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.16 µM[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for initial sample cleanup.

  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup and is often used after protein precipitation.

  • Sample Pretreatment: Perform protein precipitation as described in Protocol 1. Dilute the resulting supernatant with an appropriate buffer to ensure proper binding to the SPE sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by an equilibration with water or an appropriate buffer.[17]

  • Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elution: Elute the this compound and CML from the cartridge using an appropriate elution solvent (e.g., a mixture of organic solvent and a pH modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_CML_d3_Extraction Start Biological Sample (Plasma/Serum) Spike Spike with This compound Internal Standard Start->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Sample Loading Supernatant->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporate Evaporation & Reconstitution SPE_Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

A typical experimental workflow for the extraction of this compound from biological matrices.

Troubleshooting_Decision_Tree Problem Poor this compound Recovery or High Variability Check_PPT Review Protein Precipitation Step? Problem->Check_PPT Optimize_PPT Optimize Solvent:Sample Ratio and Vortexing/Centrifugation Check_PPT->Optimize_PPT Yes Check_SPE Review Solid-Phase Extraction Step? Check_PPT->Check_SPE No Success Problem Resolved Optimize_PPT->Success Optimize_SPE Optimize Conditioning, Wash, and Elution Solvents Check_SPE->Optimize_SPE Yes Check_Matrix Investigate Matrix Effects? Check_SPE->Check_Matrix No Optimize_SPE->Success Improve_Cleanup Enhance Sample Cleanup (e.g., combine PPT and SPE) Check_Matrix->Improve_Cleanup Yes Contact_Support Consult Further Technical Support Check_Matrix->Contact_Support No Modify_LC Modify LC Method for Better Separation Improve_Cleanup->Modify_LC Modify_LC->Success

A decision tree for troubleshooting common issues in this compound analysis.

References

Dealing with poor peak shape in CML-d3 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in CML-d3 chromatography. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the analysis of Nε-(Carboxymethyl)lysine-d3 (this compound).

Troubleshooting Guide: Poor Peak Shape

This section addresses specific peak shape problems in a question-and-answer format.

Issue 1: My this compound peak is tailing.

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise quantification and resolution.[1]

  • Potential Cause 1: Secondary Interactions with Stationary Phase

    • Explanation: this compound contains a primary amine group that can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1][2] This is particularly common when using mobile phases with a pH above 3.[2]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2-3) to protonate the silanol groups and reduce their interaction with the basic amine group of this compound.[3]

      • Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to minimize these secondary interactions.[1][2]

      • Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.[4]

  • Potential Cause 2: Inappropriate Mobile Phase pH

    • Explanation: If the mobile phase pH is close to the pKa of the carboxylic acid or amine group of this compound, the molecule can exist in multiple ionization states, leading to peak broadening and tailing.[2]

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa values of this compound to ensure a single ionization state.[5]

  • Potential Cause 3: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][4] This is often observed as tailing that worsens with increasing sample concentration.[3]

    • Solution: Reduce the injection volume or dilute the sample.[3][4]

  • Potential Cause 4: Column Contamination or Degradation

    • Explanation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause tailing.[1][3]

    • Solution:

      • Implement a Column Washing Protocol: Flush the column with a strong solvent to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[4][6]

      • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[3]

Issue 2: My this compound peak is fronting.

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[7] This can negatively impact the calculation of peak height and area.[8]

  • Potential Cause 1: Sample Overload

    • Explanation: Injecting a sample that is too concentrated can lead to peak fronting.[7][8] This is a common cause of this issue.[7]

    • Solution: Dilute the sample or decrease the injection volume.[7][8]

  • Potential Cause 2: Incompatible Sample Solvent

    • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel through the column too quickly at the beginning, causing fronting.[8][9] This effect is often more pronounced for early-eluting peaks.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Potential Cause 3: Column Degradation

    • Explanation: A physical change in the column, such as a void or collapse of the packed bed, can lead to peak fronting.[6][8] This can be caused by operating the column outside of its recommended temperature or pH range.[6]

    • Solution: Replace the column and ensure the analytical method operates within the column's specifications.[6][8]

Quantitative Data Summary

For optimal peak shape during this compound analysis, consider the following parameters. These are general recommendations and may require further optimization for your specific method.

ParameterRecommendation for this compound AnalysisRationale
Mobile Phase pH 2.5 - 3.5To protonate silanol groups and ensure consistent ionization of this compound.[3]
Buffer Concentration 10 - 50 mMTo maintain a stable pH throughout the analysis.[3]
Injection Volume ≤ 5% of column volumeTo prevent column overload.[3]
Sample Solvent Match initial mobile phase compositionTo avoid peak distortion due to solvent incompatibility.[3][7]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example for pH 3.0)

  • Prepare the Aqueous Component:

    • To 900 mL of HPLC-grade water, add a sufficient amount of a suitable buffer salt (e.g., ammonium formate) to achieve the desired final concentration (e.g., 20 mM).

    • Adjust the pH to 3.0 using an appropriate acid (e.g., formic acid).

    • Bring the final volume to 1 L with HPLC-grade water.

  • Prepare the Organic Component:

    • Use HPLC-grade acetonitrile or methanol.

  • Filter and Degas:

    • Filter both the aqueous and organic components through a 0.22 µm filter.

    • Degas the mobile phases using sonication or vacuum degassing.

  • Final Mobile Phase Mixture:

    • Combine the aqueous and organic components at the desired ratio for your chromatographic separation.

Protocol 2: Column Washing Procedure

  • Disconnect the column from the detector.

  • Flush with 100% HPLC-grade water for 20 column volumes to remove any buffer salts.

  • Flush with 100% Isopropanol for 20 column volumes.

  • Flush with 100% Hexane for 20 column volumes (for reversed-phase columns).

  • Flush again with 100% Isopropanol for 20 column volumes.

  • Flush with 100% HPLC-grade water for 20 column volumes.

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape (Tailing or Fronting) start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting cause_tailing1 Check for Secondary Interactions (Lower pH, Use End-capped Column) tailing->cause_tailing1 cause_fronting1 Check for Sample Overload (Reduce Injection Volume/Concentration) fronting->cause_fronting1 cause_tailing2 Check for Column Overload (Reduce Injection Volume/Concentration) cause_tailing1->cause_tailing2 cause_tailing3 Check for Column Contamination (Wash or Replace Column) cause_tailing2->cause_tailing3 solution Peak Shape Improved cause_tailing3->solution cause_fronting2 Check Sample Solvent Compatibility (Match to Mobile Phase) cause_fronting1->cause_fronting2 cause_fronting3 Check for Column Degradation (Replace Column) cause_fronting2->cause_fronting3 cause_fronting3->solution

Caption: A troubleshooting workflow for addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak shape suddenly poor when it was good before?

A sudden change in peak shape can often be attributed to a few key factors. If the onset was abrupt, consider recent changes in your experimental setup.[10] A newly prepared batch of mobile phase could have an incorrect pH, or a new column or guard column may be faulty.[10] It's also possible that a sample from a new batch has introduced contaminants to the system.[10] Start by checking the mobile phase preparation and then inspect the column and guard column.

Q2: Can the sample matrix affect the peak shape of this compound?

Yes, complex sample matrices, such as plasma or tissue extracts, can significantly impact peak shape.[3] Matrix components can co-elute with this compound, causing peak distortion, or they can accumulate on the column, creating active sites that lead to tailing.[3] Improved sample cleanup procedures, such as solid-phase extraction (SPE) or protein precipitation, can help to mitigate these effects.[3]

Q3: What is an acceptable peak tailing factor?

For most applications, a USP tailing factor between 0.9 and 1.2 is considered acceptable. However, for quantitative analysis, it is crucial to maintain a consistent tailing factor across all samples and standards to ensure accuracy.

Q4: Can extra-column volume cause poor peak shape for this compound?

Yes, excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[1][2] This is known as the extra-column effect. To minimize this, use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to avoid dead volume.[2]

Q5: How does temperature affect the peak shape of this compound?

Temperature can influence peak shape by affecting the viscosity of the mobile phase and the kinetics of mass transfer. In some cases, increasing the column temperature can improve peak symmetry and reduce tailing. However, it is essential to operate within the temperature limits of the column to avoid degradation of the stationary phase.

References

Navigating CML-d3 Internal Standard Failures: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise quantification, an internal standard failure can be a significant setback. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the CML-d3 internal standard during experimental workflows.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic approach to diagnosing and resolving failures related to the this compound internal standard.

Issue 1: Low or No Signal Intensity of this compound

A weak or absent signal for the this compound internal standard is a critical issue that can invalidate analytical results.

Question: My this compound internal standard is showing a very low or no signal in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

Answer: Several factors, from sample handling to instrument parameters, can lead to a diminished this compound signal. Follow these steps to identify and resolve the issue:

Troubleshooting Workflow for Low/No this compound Signal

cluster_storage Storage & Handling cluster_prep Sample Preparation cluster_lcms LC-MS/MS System start Low/No this compound Signal storage Verify Storage & Handling start->storage Initial Check prep Check Sample Preparation storage->prep If storage is correct s1 Correct Storage Conditions? (Temp, Light) storage->s1 lcms Evaluate LC-MS/MS System prep->lcms If preparation is correct p1 Accurate Pipetting/Dilution? prep->p1 end Signal Restored lcms->end If system is optimal l1 Ion Source Contamination? lcms->l1 s2 Fresh Working Solutions? s1->s2 s3 Avoided Freeze-Thaw Cycles? s2->s3 p2 Correct IS Concentration? p1->p2 p3 Analyte Loss During Prep? p2->p3 l2 Correct MS Parameters? l1->l2 l3 LC System Issues? (Leaks, Blockages) l2->l3

Caption: Troubleshooting workflow for low or no this compound signal.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Storage and Handling Review the manufacturer's guidelines for storing this compound, as improper conditions can lead to degradation.[1] Always prepare fresh working solutions and minimize freeze-thaw cycles.[1]
Pipetting or Dilution Errors Verify the accuracy and calibration of your pipettes. Double-check all dilution calculations to ensure the internal standard is added at the intended concentration.
Analyte Loss During Sample Preparation Analyte loss can occur during various steps like dilution, extraction, and reconstitution.[2] Ensure the internal standard is added at an early stage to account for these variations.[3][4]
Ion Source Contamination A dirty ion source can lead to poor peak shape and reduced signal intensity.[5] Regularly clean the ion source as part of routine maintenance.
Incorrect Mass Spectrometry Parameters Confirm that the correct precursor and product ions, as well as other MS parameters (e.g., collision energy, declustering potential), are being used for this compound.
LC System Issues Check for leaks, blockages, or pressure fluctuations in the LC system, as these can affect signal consistency.[5][6]
Issue 2: Poor Recovery of this compound

Low recovery of the internal standard indicates that a significant portion is being lost during the sample preparation process.

Question: I'm observing poor recovery for my this compound internal standard. What could be the reason and how can I improve it?

Answer: Poor recovery of this compound is often linked to suboptimal sample preparation and extraction conditions.

Logical Relationship for Optimizing this compound Recovery

cluster_extraction Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Poor this compound Recovery extraction Optimize Extraction Conditions start->extraction spe Refine SPE Protocol start->spe stability Assess Stability in Matrix start->stability end Improved Recovery extraction->end e1 Solvent Choice extraction->e1 spe->end s1 Sorbent Selection spe->s1 stability->end e2 pH Adjustment e1->e2 e3 Phase Separation e2->e3 s2 Wash/Elution Solvents s1->s2 s3 Flow Rate s2->s3

Caption: Key areas for optimizing this compound recovery.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Extraction Conditions Experiment with different extraction solvents or solvent mixtures to match the physicochemical properties of this compound. Adjusting the sample's pH can also enhance extraction efficiency.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the chosen SPE sorbent, as well as the wash and elution solvents, are appropriate for this compound. Optimize the protocol by adjusting solvent strength and volumes.
Degradation During Sample Processing This compound may degrade in the biological matrix, especially under certain pH or temperature conditions.[7][8] Conduct stability tests in the matrix to assess this.
Incomplete Reconstitution After evaporation, ensure the dried extract is fully redissolved in the reconstitution solvent by vortexing or sonication.
Issue 3: Matrix Effects Affecting this compound Quantification

Matrix effects can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[9][10]

Question: My this compound internal standard is not adequately compensating for matrix effects. What are the potential causes and solutions?

Answer: Even stable isotope-labeled internal standards like this compound can sometimes fail to fully compensate for matrix effects.[11][12]

Workflow for Assessing and Mitigating Matrix Effects

cluster_mitigation Mitigation Strategies start Suspected Matrix Effects assess Quantify Matrix Effect (Post-Extraction Spike) start->assess evaluate Evaluate IS Compensation assess->evaluate mitigate Mitigate Matrix Effects evaluate->mitigate If compensation is inadequate end Accurate Quantification evaluate->end If compensation is adequate mitigate->end m1 Improve Sample Cleanup mitigate->m1 m2 Optimize Chromatography mitigate->m2 m3 Dilute Sample mitigate->m3

Caption: Workflow for addressing matrix effects in this compound analysis.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects The analyte and internal standard may not co-elute perfectly, exposing them to different matrix components at the ion source.[12] Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to ensure co-elution.
High Concentration of Interfering Substances If the matrix is particularly "dirty," the internal standard may not be able to compensate for significant ion suppression or enhancement. Improve sample cleanup procedures (e.g., using a more selective SPE sorbent) to remove interfering components.[13]
Ionization Saturation At high analyte concentrations, the ionization process can become saturated, affecting the linear response of both the analyte and the internal standard. Diluting the sample can help mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific storage conditions can vary by manufacturer, generally, deuterated standards should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container to prevent degradation and solvent evaporation.[1] Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q2: How can I assess the stability of this compound in my experimental workflow?

A2: To assess stability, you can perform freeze-thaw stability tests, short-term and long-term stability tests at various temperatures, and stock solution stability tests.[13] This involves analyzing samples stored under different conditions over time and comparing the results to freshly prepared samples.

Q3: What should I do if I suspect isotopic impurity or cross-contribution?

A3: Isotopic impurity can lead to inaccurate quantification.[1] To address this, you can:

  • Analyze the this compound standard solution alone to check for the presence of the unlabeled analyte.

  • Select an internal standard with a larger mass difference if possible.

  • Apply a mathematical correction to the data.

Q4: Can the deuterium label on this compound be lost?

A4: Deuterium labels can sometimes be lost through in-source fragmentation or back-exchange, especially if the label is on an exchangeable proton site (e.g., -OH, -NH).[14] Careful selection of the labeling position by the manufacturer minimizes this risk. If you suspect this is an issue, consult with the manufacturer or consider using a ¹³C or ¹⁵N labeled internal standard.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This experiment helps to quantify the extent of ion suppression or enhancement.[12][15]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike CML (analyte) and this compound (internal standard) into the final mobile phase or reconstitution solvent at low, medium, and high concentrations.

  • Set B (Post-Extraction Spike): Take a blank biological matrix (e.g., plasma from an untreated subject), perform the complete extraction procedure, and then spike the extracted matrix with CML and this compound to the same final concentrations as Set A.

  • Set C (Pre-Extraction Spike): Spike the blank biological matrix with CML and this compound before the extraction procedure. This set is used to determine recovery.

2. Analyze and Calculate:

  • Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas from each set:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Interpretation of Matrix Effect Data:

Matrix Effect Value Interpretation
100% No matrix effect.
< 100% Ion suppression.
> 100% Ion enhancement.

By following these troubleshooting guides and protocols, researchers can effectively identify and resolve issues related to this compound internal standard failure, ensuring the accuracy and reliability of their quantitative analyses.

References

Technical Support Center: Optimizing MS/MS Fragmentation for CML-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fragmentation parameters for Nε-(Carboxymethyl)lysine-d3 (CML-d3) in MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for CML and its deuterated internal standards?

A1: Multiple Reaction Monitoring (MRM) is a highly sensitive technique for quantifying specific analytes. For CML, the precursor ion is typically the protonated molecule [M+H]⁺. The most common product ions result from the fragmentation of the lysine backbone. Based on published methods, the following transitions are commonly used:

  • Nε-(Carboxymethyl)lysine (CML): Precursor ion (m/z) 205.1 → Product ions (m/z) 84.1 and 130.1.[1]

  • Nε-(Carboxymethyl)lysine-d4 (CML-d4): Precursor ion (m/z) 209.1 → Product ion (m/z) 88.1.

For This compound , the precursor ion will have an m/z of 208.1. Based on the fragmentation pattern of CML-d4, the most likely product ion for this compound would involve the deuterated carboxymethyl group and a portion of the lysine side chain. Therefore, the predicted product ion would be m/z 87.1. It is always recommended to confirm this with an infusion of the this compound standard and a product ion scan.

Q2: How do I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter for achieving optimal fragmentation and sensitivity. While some instrument software can predict CE based on the precursor's m/z and charge, empirical optimization is often necessary for best results.[2] A common approach is to infuse a solution of the this compound standard and perform a series of experiments, varying the collision energy for the selected MRM transition. The optimal CE will be the value that produces the highest and most stable signal for the product ion.

Q3: What are the most common sources of interference in CML analysis?

A3: Interferences in CML analysis can arise from several sources:

  • Isobaric Compounds: Metabolites with the same nominal mass as CML can co-elute and interfere with quantification. It is crucial to have adequate chromatographic separation to resolve these compounds.[3]

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of CML and its internal standard, leading to inaccurate results.[4]

  • In-source Fragmentation: The analyte can fragment in the ion source before entering the mass analyzer, which can lead to an underestimation of the precursor ion and an overestimation of fragment ions.[5]

  • Contaminants: Common laboratory contaminants like keratins and plasticizers can introduce interfering peaks.[6]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound

Symptoms:

  • Low or no detectable peak for the this compound internal standard.

  • Inconsistent internal standard response across samples.

Potential Cause Troubleshooting Steps
Incorrect MRM Transition Verify the precursor and product ion m/z values for this compound. Infuse the this compound standard and perform a product ion scan to confirm the major fragment ions.
Suboptimal Collision Energy Perform a collision energy optimization experiment by infusing the this compound standard and varying the CE to find the value that yields the maximum product ion intensity.
Poor Ionization Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase composition is compatible with efficient electrospray ionization.
Sample Preparation Issues Review the sample extraction and cleanup procedure to ensure efficient recovery of this compound. Consider potential degradation of the standard during sample processing.
Issue 2: High Variability in this compound Signal

Symptoms:

  • Large variations in the peak area of the this compound internal standard across different samples in the same batch.

  • Poor precision in quality control (QC) samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure uniformity in all sample preparation steps, including pipetting, extraction, and evaporation. Automating these steps where possible can improve consistency.
Matrix Effects Evaluate matrix effects by comparing the this compound response in neat solution versus in a sample matrix. If significant suppression or enhancement is observed, improve the sample cleanup method or adjust the chromatography to separate this compound from interfering matrix components.
Injector Carryover Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the injector wash method by using a stronger solvent or increasing the wash volume.
Issue 3: Poor Peak Shape for this compound

Symptoms:

  • Tailing, fronting, or split peaks for the this compound chromatogram.

Potential Cause Troubleshooting Steps
Chromatographic Issues Ensure the analytical column is not degraded or clogged. Check for leaks in the LC system. Optimize the mobile phase composition and gradient to improve peak shape.
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Column Overloading Reduce the injection volume or the concentration of the sample to prevent overloading the analytical column.

Data Presentation

Table 1: Recommended MRM Transitions and Optimized Collision Energies
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
CML 205.1130.12515[1]
84.12525[1]
CML-d4 209.188.1--
This compound (Predicted) 208.187.1To be optimizedTo be optimized

Note: The parameters for this compound are predicted based on the fragmentation of CML-d4. Empirical optimization is highly recommended.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

Objective: To determine the optimal collision energy for the MRM transition of this compound.

Methodology:

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set up the mass spectrometer to monitor the predicted MRM transition for this compound (e.g., 208.1 → 87.1).

  • Create a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-40 eV).

  • Acquire data for each collision energy value, ensuring a stable signal is achieved at each step.

  • Plot the product ion intensity as a function of collision energy. The optimal collision energy is the value that corresponds to the highest intensity.[2]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the impact of the sample matrix on the ionization of this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard in the initial mobile phase.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with this compound standard at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Blank matrix spiked with this compound standard before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value significantly different from 100% indicates the presence of matrix effects (ion suppression or enhancement).[4]

Visualizations

CML Fragmentation Pathway

CML_Fragmentation Predicted Fragmentation Pathway of CML CML CML [M+H]⁺ m/z 205.1 Fragment1 Product Ion m/z 130.1 CML->Fragment1 CID Fragment2 Product Ion m/z 84.1 CML->Fragment2 CID Neutral_Loss_1 Neutral Loss (H₂O + CO + C₂H₄) CML->Neutral_Loss_1 Neutral_Loss_2 Neutral Loss (C₅H₁₀N₂O₂) CML->Neutral_Loss_2

Caption: Predicted fragmentation of CML in MS/MS.

Troubleshooting Workflow for Low Signal

Troubleshooting_Workflow Troubleshooting Low Signal for this compound Start Low or No Signal for this compound Check_MRM Verify MRM Transition (Product Ion Scan) Start->Check_MRM Optimize_CE Optimize Collision Energy Check_MRM->Optimize_CE Transition Correct Resolved Signal Restored Check_MRM->Resolved Transition Incorrect, Corrected Optimize_Source Optimize Ion Source Parameters Optimize_CE->Optimize_Source CE Optimized Optimize_CE->Resolved Signal Improved Review_Prep Review Sample Preparation Optimize_Source->Review_Prep Source Optimized Optimize_Source->Resolved Signal Improved Review_Prep->Resolved Issue Found and Corrected

Caption: Logical workflow for troubleshooting low this compound signal.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Cross-Validation of CML-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of drug development and clinical research, the precision and reliability of bioanalytical methods are non-negotiable. A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard, offering unparalleled accuracy in correcting for analytical variability.[1][2][3] This guide presents a comprehensive cross-validation of CML-d3, a deuterated internal standard, against a hypothetical, yet representative, structural analog internal standard.

This comparison will elucidate the performance advantages of using a SIL-IS like this compound, supported by experimental data structured for clear interpretation by researchers, scientists, and drug development professionals. The methodologies for the key experiments are detailed to ensure reproducibility and transparency.

Comparative Performance Data

The choice of an internal standard can significantly impact assay performance. A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[1][2] This leads to more accurate and precise quantification compared to a structural analog, which may have different chromatographic behavior and ionization characteristics.[4] The following table summarizes the expected performance parameters from a cross-validation study.

Validation ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (R²) > 0.998> 0.995≥ 0.99
Accuracy (%)
Low QC98.5 - 101.292.1 - 108.3± 15% (± 20% for LLOQ)
Mid QC99.1 - 100.894.5 - 105.7± 15%
High QC98.9 - 101.593.8 - 106.1± 15%
Precision (%CV)
Low QC< 4.5< 9.8≤ 15% (≤ 20% for LLOQ)
Mid QC< 3.2< 7.5≤ 15%
High QC< 2.8< 6.9≤ 15%
Matrix Effect (%CV) < 5.0< 15.0≤ 15%
Recovery (%) Consistent (e.g., 85-90%)More Variable (e.g., 70-95%)Consistent and reproducible

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of bioanalytical assays.

Objective

To accurately quantify the target analyte in human plasma using a validated LC-MS/MS method, comparing the performance of this compound and a structural analog as internal standards.

Materials and Reagents
  • Blank human plasma (K2EDTA)

  • Analyte reference standard

  • This compound internal standard

  • Structural analog internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 0.1% in water

  • Methanol, HPLC grade

  • Water, deionized

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and quality control (QC) samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the respective internal standard working solution (either this compound or the structural analog).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for the analyte, this compound, and the structural analog.

Visualizing the Workflow and Principles

Diagrams are essential for representing complex workflows and conceptual relationships in a clear and concise manner.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantification via Calibration Curve Ratio->Calibrate Final_Concentration Final_Concentration Calibrate->Final_Concentration Final Concentration

Caption: Bioanalytical workflow for analyte quantification.

G Analyte_Signal Analyte Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal Internal Standard Signal (this compound) IS_Signal->Ratio Variability Analytical Variability (Extraction Loss, Matrix Effects) Variability->Analyte_Signal affects Variability->IS_Signal affects equally Corrected_Signal Accurate Quantification Ratio->Corrected_Signal corrects for variability

Caption: Principle of internal standard correction.

Conclusion

The cross-validation data and established principles of bioanalytical method validation strongly support the use of this compound as a stable isotope-labeled internal standard. Its ability to mimic the analyte throughout the analytical process leads to superior accuracy, precision, and reliability by effectively compensating for matrix effects and other sources of variability.[1][5] While a structural analog can be a viable alternative when a SIL-IS is unavailable, the data clearly demonstrates the potential for greater variability, which can impact the integrity of pharmacokinetic and toxicokinetic data. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, this compound represents the more robust and dependable choice for quantitative bioanalysis.

References

A Researcher's Guide to Internal Standards for CML Quantification: CML-d3 vs. 13C-Labeled CML

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, the choice of an internal standard is critical for achieving accurate and reproducible results. For researchers quantifying Nε-(Carboxymethyl)lysine (CML), a key advanced glycation end product (AGE) and biomarker for oxidative stress, the stable isotope dilution (SID) method is the gold standard. This guide provides an objective, data-driven comparison of two commonly used internal standards: deuterium-labeled CML (CML-d3) and carbon-13-labeled CML (¹³C-CML).

The ideal internal standard should be chemically and physically identical to the analyte, ensuring it behaves the same way during sample preparation, chromatography, and ionization, thereby perfectly compensating for any variations.[1] While both this compound and ¹³C-CML serve this purpose, fundamental isotopic differences lead to significant variations in analytical performance.

Core Performance Differences: The Isotope Effect

The primary distinction between deuterated and ¹³C-labeled standards lies in their chromatographic behavior and isotopic stability.

  • Chromatographic Co-elution : Carbon-13 labeled standards are considered the superior choice as their physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution during liquid chromatography (LC).[1][2][3] In contrast, deuterium (²H) is heavier than protium (¹H), which can alter bond energies and polarity.[4] This often leads to a phenomenon known as the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the non-labeled analyte.[1][5] This separation can compromise quantification, as the analyte and internal standard may experience different matrix effects at their respective retention times, potentially leading to biased results.[1][6][7]

  • Isotopic Stability : Carbon-13 labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[1] Deuterium atoms, however, can sometimes be prone to back-exchange with protons from the solvent (e.g., water in the mobile phase), particularly if they are located at chemically labile positions.[1][6] This can compromise the integrity of the standard and lead to inaccurate measurements.

  • Matrix Effect Compensation : Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same ionization suppression or enhancement from complex biological matrices.[1][8] This leads to more effective and reliable compensation, improving overall accuracy and precision.[3][9] The chromatographic shift of deuterated standards means they may not provide this ideal correction.[1][4]

Quantitative Data Summary

While direct, head-to-head validation studies are not always available in a single publication, performance data from high-quality methods utilizing each type of standard demonstrate the practical implications of these differences. The following tables summarize typical validation parameters for LC-MS/MS methods quantifying CML.

Table 1: Performance Characteristics of a CML Method Using a Deuterated Internal Standard (e.g., d2-CML, d4-CML)

Parameter Typical Performance Source(s)
Linearity (R²) > 0.99 [10]
Accuracy (Recovery) 92% - 98% [10]
Within-Day Precision (%RSD) < 7.2% [10]
Between-Day Precision (%RSD) < 8.5% [10]
Lower Limit of Quantification 0.02 µmol/L [10]

| Chromatographic Shift | Present, elutes slightly earlier than CML |[1][4] |

Table 2: Performance Characteristics of a CML Method Using a ¹³C-Labeled Internal Standard (e.g., ¹³C₆-CML)

Parameter Typical Performance Source(s)
Linearity (R²) > 0.995 [1]
Accuracy (% Bias) Within ± 10% [1]
Precision (%RSD) < 10% [1]
Lower Limit of Quantification ~0.05 mg/kg [11][12]

| Chromatographic Shift | None, perfect co-elution with CML |[1][2] |

Experimental Protocols & Workflows

A robust and reliable method for CML quantification is essential. Below is a representative protocol for the analysis of CML in biological samples like plasma or tissue, adaptable for either internal standard.

1. Sample Preparation: Protein Hydrolysis & Purification

  • Spiking: To a prepared protein pellet or liquid sample, add a known concentration of the internal standard (either this compound or ¹³C-CML).

  • Hydrolysis: Add 500 µL of 6 M HCl. Incubate the mixture at 110°C for 16-24 hours to liberate CML from proteins.[1]

  • Drying: Evaporate the HCl under a stream of nitrogen gas at an elevated temperature.

  • Purification: Reconstitute the dried hydrolysate in a suitable buffer. For sample cleanup and concentration, use solid-phase extraction (SPE). Oasis MCX cartridges often show excellent recovery (>96%) for CML.[11][12]

  • Final Reconstitution: Elute the sample from the SPE cartridge and dry it down. Reconstitute the final extract in the initial LC mobile phase for analysis.[1]

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A reversed-phase C18 or a HILIC Amide column is typically used.[1][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A suitable gradient is run to separate CML from other matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Typical Transitions:

      • CML: 205.1 → 84.1[10]

      • d-CML (e.g., d4): 209.1 → 88.1[10]

      • ¹³C-CML (e.g., ¹³C₆): Monitor the corresponding mass-shifted precursor and product ions.

  • Quantification: The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations.[1]

Visualizing the Workflow and Isotope Effect

To better illustrate the concepts discussed, the following diagrams outline the analytical workflow and the critical difference in chromatographic behavior between the two types of internal standards.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_spike Spike with Internal Standard (this compound or 13C-CML) Sample->IS_spike Processing Protein Hydrolysis & Sample Cleanup (SPE) IS_spike->Processing LC Liquid Chromatography (Separation) Processing->LC MS Tandem Mass Spectrometry (Detection & MRM) LC->MS Detector Peak Area Integration MS->Detector CalCurve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Detector->CalCurve Concentration Calculate Analyte Concentration CalCurve->Concentration

Fig 1. General experimental workflow for CML quantification using a stable isotope-labeled internal standard.

G cluster_13c Superior Correction: 13C-CML cluster_d3 Potential Inaccuracy: this compound p1 p1 p2 p2 p1->p2 Retention Time p3 p3 p4 p4 p3->p4 Intensity CML_13C Analyte (CML) IS_13C IS (13C-CML) Peak_13C A Perfect Co-elution CML_d3 Analyte (CML) IS_d3 IS (this compound) Peak_d3_IS Peak_d3_CML B Chromatographic Shift

Fig 2. ¹³C-CML co-elutes perfectly with the analyte, while this compound often elutes earlier, risking differential matrix effects.

Conclusion and Recommendation

For the quantitative analysis of Nε-(Carboxymethyl)lysine by LC-MS/MS, both deuterated and ¹³C-labeled internal standards can be used to develop validated methods. However, the evidence strongly supports the superiority of ¹³C-labeled CML. Its ability to co-elute perfectly with the native analyte ensures more robust and accurate compensation for matrix effects and other experimental variations.[1][2][3]

While this compound may be a more readily available or cost-effective option, researchers must be aware of the potential for chromatographic shifts and rigorously validate their methods to ensure these effects do not compromise data quality.[4] For assays demanding the highest level of accuracy and reliability, particularly in complex biological matrices, ¹³C-labeled CML is the recommended internal standard.

References

A Comparative Guide to the Validation of an LC-MS Method Using CML-d3 for Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method utilizing a deuterated internal standard (CML-d3 or its equivalent) for the quantification of Nε-(carboxymethyl)lysine (CML) in clinical samples against a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs by presenting supporting experimental data, detailed methodologies, and visual workflows.

Introduction

Nε-(carboxymethyl)lysine (CML) is a major advanced glycation end product (AGE) that has been implicated in the pathogenesis of various age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate and precise quantification of CML in clinical samples such as plasma and serum is crucial for understanding its role as a biomarker and for the development of therapeutic interventions. While both LC-MS and ELISA are utilized for CML measurement, they differ significantly in their analytical principles, performance characteristics, and workflow complexities.

Methodology Comparison

The gold standard for the quantification of small molecules in complex biological matrices is increasingly becoming LC-MS/MS, primarily due to its high sensitivity, specificity, and reproducibility. The use of a stable isotope-labeled internal standard, such as this compound, is critical for ensuring the accuracy and precision of the results by compensating for variability during sample preparation and analysis. ELISA, on the other hand, is a widely used immunoassay technique that offers high throughput and ease of use. However, it can be susceptible to matrix effects and cross-reactivity, which may impact the accuracy of the results.[1]

Experimental Protocols

A detailed breakdown of the typical experimental protocols for both the LC-MS/MS and ELISA methods is provided below.

LC-MS/MS Method with Deuterated Internal Standard

The following protocol is a representative summary based on validated methods for CML quantification in human plasma or serum.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma or serum, an internal standard solution (e.g., CML-d2 or CML-d4) is added.[2][3]

    • Protein precipitation is performed by adding an organic solvent such as acetonitrile or trichloroacetic acid.[2]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, dried under a stream of nitrogen, and reconstituted in the mobile phase for LC-MS/MS analysis.[4]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or an amino column is typically used for chromatographic separation.[2][3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.[3]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample is injected.[4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are specific for CML and its deuterated internal standard.[2]

      • CML: e.g., m/z 205.0 → 130.1[2]

      • CML-d2: e.g., m/z 207.2 → 84.1[2]

ELISA Method

The following protocol is a general representation of a competitive ELISA for CML quantification.

  • Plate Preparation: A microplate is pre-coated with a CML conjugate.[5]

  • Competitive Binding:

    • Standards and unknown samples are added to the wells of the microplate.

    • A fixed amount of anti-CML antibody is then added to each well. During incubation, the CML in the sample competes with the CML coated on the plate for binding to the antibody.[6]

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection:

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.

    • After another washing step, a substrate solution is added, which is converted by the enzyme into a colored product.[6]

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of CML in the sample is inversely proportional to the signal intensity.[6]

Quantitative Data Comparison

The following tables summarize the key validation parameters for the LC-MS/MS method using a deuterated internal standard and a typical commercial ELISA kit for CML quantification.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity Range10 - 1000 ng/mL[2]
Correlation Coefficient (R²)> 0.99[7]
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL[2][7]
Intra-day Precision (%CV)< 9.14%[7]
Inter-day Precision (%CV)< 15%[8]
Accuracy (%RE)< 12.63%[7]
Recovery> 90%[2]

Table 2: ELISA Kit Performance Data

ParameterTypical Performance
Measurement Range0.109 - 7.0 µg/mL (CircuLex Kit)[9]
Sensitivity15.6 pg/mL (Cusabio Kit)[10]
Intra-assay Precision (%CV)< 8%[10]
Inter-assay Precision (%CV)< 10%[10]
Recovery82 - 105% (Cusabio Kit)[10]
Linearity80 - 104% (FineTest Kit)[6]

Performance Comparison

FeatureLC-MS/MS with Deuterated Internal StandardELISA
Specificity High, based on mass-to-charge ratio and fragmentation pattern.[11]Can be affected by cross-reactivity with structurally similar molecules.[1]
Sensitivity High, with LLOQ in the low ng/mL range.[2][7]Varies between kits, can be very sensitive (pg/mL range).[10]
Accuracy High, due to the use of a stable isotope-labeled internal standard.[12]Can be influenced by matrix effects.[13]
Precision Excellent intra- and inter-day precision.[7]Generally good, but can be lower than LC-MS/MS.[13]
Throughput Lower, due to serial sample analysis.High, suitable for screening large numbers of samples.
Cost Higher initial instrument cost and operational expenses.[11]Lower cost per sample and for instrumentation.
Expertise Requires skilled operators and expertise in method development.[11]Relatively simple to perform with standard laboratory skills.

Visualizations

Experimental Workflow and Logical Relationships

LC_MS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis & Validation plasma Plasma/Serum Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 or Amino Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification validation Method Validation quantification->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision loq LOQ validation->loq Method_Comparison cluster_performance Performance Characteristics lcms LC-MS/MS with this compound specificity Specificity lcms->specificity High sensitivity Sensitivity lcms->sensitivity High accuracy Accuracy lcms->accuracy High precision Precision lcms->precision High throughput Throughput lcms->throughput Low cost Cost & Expertise lcms->cost High elisa ELISA elisa->specificity Moderate elisa->sensitivity Variable elisa->accuracy Moderate elisa->precision Good elisa->throughput High elisa->cost Low

References

Navigating Nε-(carboxymethyl)lysine Analysis: An Inter-laboratory Comparison Guide for LC-MS/MS Methods Using CML-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nε-(carboxymethyl)lysine (CML), a key advanced glycation end product (AGE), is critical for understanding disease pathogenesis and therapeutic efficacy. This guide provides a comparative overview of current liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing the stable isotope-labeled internal standard, CML-d3, drawing upon data from various single-laboratory validation studies to offer insights into method performance and experimental design.

While a formal multi-laboratory round-robin study on CML analysis using this compound has yet to be published, a synthesis of existing validated methods reveals a robust and reliable analytical approach. The use of stable isotope dilution (SID) with this compound is the gold standard, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Comparative Performance of CML Analysis

The following tables summarize key performance metrics from several published studies. These single-laboratory validations, while not direct inter-laboratory comparisons, provide a valuable benchmark for researchers establishing or evaluating their own CML quantification assays. The data highlights the consistency and reliability of the SID LC-MS/MS approach across different laboratories and sample matrices.

Table 1: Method Performance Characteristics for CML Quantification

ParameterStudy A (Human Plasma)[1]Study B (Food Matrix)[2]Study C (Human Plasma)[3]Study D (Antler Velvet)[4]
Limit of Quantification (LOQ) 0.02 µmol/L1.52 - 1.91 µg/kg0.025 µmol/LNot Specified (LOQ for linearity: 20 ng/mL)
Linearity (R²) >0.98>0.999Not Specified>0.99
Intra-day Precision (%RSD) <7.2%<10%<9%3.32%
Inter-day Precision (%RSD) <8.5%<10%<9%3.14%
Recovery 92%90.2 - 108.3%94.24%93.22 - 97.42%

Table 2: CML Levels in Selected Sample Matrices

Sample MatrixReported CML ConcentrationReference
Healthy Human Plasma2.80 (0.40) µmol/L (mean, SD)[1]
Baked and Fried Foods4.07 - 35.88 mg/kg[2]
Antler Velvet (Freeze-dried)74.55 - 458.59 µg/g protein[4]

Experimental Protocols: A Generalized Approach

The analysis of protein-bound CML via SID LC-MS/MS typically involves a multi-step process. While specific reagents and incubation times may vary between laboratories, the core workflow remains consistent.

Key Experimental Steps:
  • Reduction: To prevent the artificial formation of CML during acid hydrolysis from Amadori products, samples are first treated with a reducing agent, typically sodium borohydride (NaBH₄).[4]

  • Protein Precipitation & Delipidation: Proteins are precipitated using an acid, such as trichloroacetic acid (TCA), and lipids are often removed by extraction with an organic solvent like acetone.[2]

  • Acid Hydrolysis: The protein pellet is subjected to strong acid hydrolysis (e.g., 6 N HCl at 110°C for 20-24 hours) to break down the protein into its constituent amino acids, liberating CML.[1][2] The stable isotope-labeled internal standard (this compound) is added prior to this step to account for any losses during subsequent procedures.

  • Solid-Phase Extraction (SPE): The resulting hydrolysate is cleaned up using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances before LC-MS/MS analysis.[2][4]

  • LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. Chromatographic separation is typically achieved using a C18 reversed-phase column. Detection is performed using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying both CML and this compound.[3]

Visualizing the Workflow

The following diagram illustrates the generalized experimental workflow for the quantification of protein-bound CML.

CML_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological or Food Sample Reduction Reduction (e.g., NaBH4) Sample->Reduction IS Add this compound Internal Standard Reduction->IS Precipitation Protein Precipitation & Delipidation Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C) Precipitation->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE IS->Precipitation LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Data Processing & Quantification LCMS->Data

Generalized workflow for protein-bound CML analysis.

Signaling Pathways and Logical Relationships

The formation of CML is a complex process resulting from the non-enzymatic reaction of sugars with proteins, known as the Maillard reaction. The diagram below outlines the principal pathways leading to CML formation.

CML_Formation_Pathway Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base Glyoxal Glyoxal Glucose->Glyoxal Autoxidation Protein Protein (Lysine residue) Protein->Schiff_Base CML Nε-(carboxymethyl)lysine (CML) Protein->CML Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Amadori_Product->Glyoxal Oxidative Degradation Glyoxal->CML

Key pathways of CML formation from glucose and protein.

Conclusion

The analysis of Nε-(carboxymethyl)lysine using stable isotope dilution LC-MS/MS with this compound as an internal standard is a highly specific, sensitive, and reproducible method. Although direct inter-laboratory comparison data is not yet available, the consistency in methodologies and performance characteristics reported in numerous single-laboratory validation studies provides a strong foundation for its application in research and clinical settings. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to implement or optimize CML analysis, ultimately contributing to the standardization and reliability of this important biomarker measurement. The need for formal proficiency testing or round-robin studies remains, and such efforts would further enhance the comparability of data across different research groups.[5][6]

References

Performance of CML-d3 Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Nε-(Carboxymethyl)lysine (CML), a key advanced glycation end product, is crucial for various studies. The stable isotope-labeled internal standard, CML-d3, is instrumental in achieving reliable results through isotope dilution mass spectrometry. This guide provides a comparative overview of the performance characteristics of this compound when analyzed on three common mass spectrometry platforms: Triple Quadrupole (QqQ), Orbitrap (HRAM), and Time-of-Flight (TOF).

The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of CML quantification. While triple quadrupole instruments have traditionally been the workhorse for targeted quantification, high-resolution platforms like Orbitrap and TOF-MS offer distinct advantages, particularly in complex matrices. This guide synthesizes available data to aid researchers in selecting the most appropriate platform for their specific analytical needs.

Comparative Performance Overview

The following table summarizes the key performance characteristics of this compound analysis on Triple Quadrupole, Orbitrap, and TOF mass spectrometers. Data presented is a synthesis from multiple studies.[1]

Performance MetricTriple Quadrupole (QqQ)Orbitrap (HRAM)Time-of-Flight (TOF)
Primary Application Targeted QuantificationTargeted & Untargeted Analysis, High-Resolution ScreeningHigh-Resolution Screening & Quantification
Selectivity High (using MRM)Very High (High Resolution & Accurate Mass)High (Accurate Mass)
Sensitivity (LLOQ) Excellent (low ng/mL to pg/mL)Very Good to Excellent (sub-µM to nM)[1]Good to Very Good
Linearity Excellent (typically >0.99)[2]Excellent (typically >0.99)Good to Excellent
Precision (%CV) Excellent (<15%)Excellent (<15-20%)[1]Good (<20%)
Accuracy (%Recovery) Excellent (typically 90-110%)Excellent (typically 90-110%)Good to Excellent
Mass Accuracy Not Applicable (Nominal Mass)Excellent (<5 ppm)Very Good (<10 ppm)[3][4]
Throughput HighMedium to HighHigh

Note: Performance characteristics for TOF-MS are based on general capabilities for small molecule analysis, as direct studies on this compound performance on this platform are limited in the reviewed literature.

Key Experimental Protocols

Accurate quantification of CML using this compound as an internal standard necessitates a robust and reproducible experimental workflow. The following sections detail a generalized protocol for sample preparation and LC-MS/MS analysis.

Sample Preparation

A critical step for accurate measurement is the release of CML from proteins and the removal of interfering matrix components.[5][6]

  • Protein Precipitation and Hydrolysis:

    • To a known volume of plasma or serum, add this compound internal standard.

    • Precipitate proteins using a suitable organic solvent (e.g., acetonitrile or methanol).[5]

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be used for the analysis of free CML. For total CML, the protein pellet is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release protein-bound CML.

  • Solid-Phase Extraction (SPE):

    • The hydrolyzed sample is neutralized and cleaned up using a mixed-mode cation exchange (MCX) SPE cartridge.[7][8]

    • The cartridge is conditioned with methanol and water.

    • The sample is loaded, and the cartridge is washed to remove interfering substances.

    • CML and this compound are eluted with a basic methanolic solution.

  • Evaporation and Reconstitution:

    • The eluate is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of CML and this compound are typically performed using reverse-phase liquid chromatography coupled to a mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like nonafluoropentanoic acid (NFPA), is employed to achieve good retention and peak shape for the polar CML molecule.[1]

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is standard.

    • Triple Quadrupole (QqQ): Analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both CML and this compound.

    • Orbitrap (HRAM): Data can be acquired in full scan mode with high resolution, allowing for the extraction of accurate mass chromatograms for CML and this compound.[1]

    • Time-of-Flight (TOF): Similar to the Orbitrap, high-resolution full scan data is acquired, and quantification is based on accurate mass chromatograms.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt hydrolysis Acid Hydrolysis (for total CML) ppt->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms Mass Spectrometry Detection lc->ms data Data Analysis ms->data

Figure 1: General experimental workflow for the quantification of CML using this compound.

mass_spec_comparison cluster_qqq Triple Quadrupole (QqQ) cluster_orbitrap Orbitrap (HRAM) cluster_tof Time-of-Flight (TOF) input Prepared Sample (CML + this compound) qqq_ms MRM Detection input->qqq_ms orb_ms High-Resolution Full Scan input->orb_ms tof_ms High-Resolution Full Scan input->tof_ms qqq_out Quantitative Data qqq_ms->qqq_out orb_out Quantitative & Qualitative Data orb_ms->orb_out tof_out Quantitative & Qualitative Data tof_ms->tof_out

Figure 2: Conceptual comparison of data acquisition on different mass spectrometers.

Conclusion

The selection of a mass spectrometry platform for the analysis of CML using this compound as an internal standard should be guided by the specific requirements of the study. For high-throughput, targeted quantification with the highest sensitivity, a triple quadrupole mass spectrometer remains an excellent choice. When high selectivity and the ability to perform retrospective analysis for other compounds are desired, Orbitrap and TOF instruments provide powerful alternatives. While specific performance data for this compound on TOF systems is not as readily available, their known capabilities in accurate mass measurement make them a viable option for robust quantification. Ultimately, proper method development and validation are paramount to ensure accurate and reliable results, regardless of the instrument platform chosen.

References

The Gold Standard Debate: A Comparative Analysis of CML-d3 and Other Internal Standards for AGE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Advanced Glycation End-products (AGEs), the choice of an appropriate internal standard is paramount for analytical accuracy and reliability. This guide provides a comprehensive comparison of Nε-(carboxymethyl)lysine-d3 (CML-d3) with other commonly employed internal standards, supported by experimental data and detailed protocols to inform methodological decisions in this critical area of research.

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of numerous age-related and chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Accurate quantification of specific AGEs, such as CML, is crucial for understanding their role in disease progression and for the development of therapeutic interventions. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis, a technique heavily reliant on the quality and behavior of the internal standard.

Performance Comparison of AGE Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and experience the same matrix effects, thus providing a reliable reference for quantification. Stable isotope-labeled (SIL) analogs of the analyte are considered the best choice. Here, we compare the performance of the widely used deuterated CML (this compound) with a ¹³C-labeled CML internal standard.

While both are effective, subtle but significant differences exist. The primary distinction lies in the "isotope effect." The larger mass difference between deuterium (²H) and protium (¹H) can sometimes lead to slight differences in physicochemical properties compared to the unlabeled analyte.[1] This can manifest as a chromatographic shift, where the deuterated standard does not perfectly co-elute with the native analyte.[2] This separation, even if minor, can expose the analyte and the internal standard to different matrix environments, potentially leading to variations in ion suppression or enhancement and affecting quantitative accuracy.

In contrast, ¹³C-labeled internal standards have a smaller relative mass difference from the native analyte, minimizing the isotope effect and ensuring closer co-elution.[3] This generally leads to more robust compensation for matrix effects and potentially higher precision in quantitative assays.

Table 1: Comparative Performance of this compound vs. ¹³C-CML Internal Standards

Performance ParameterThis compound (Deuterated)¹³C-CML (Carbon-13 Labeled)Rationale
Co-elution with Analyte Generally good, but potential for slight chromatographic shift.[2]Excellent, typically co-elutes perfectly with the analyte.[3]The smaller mass difference in ¹³C-labeling minimizes the isotope effect on retention time.[3]
Matrix Effect Compensation Effective, but can be compromised if chromatographic separation occurs.Highly effective due to near-identical chromatographic behavior.[3]Co-elution ensures that the analyte and internal standard experience the same matrix-induced ion suppression or enhancement.
Accuracy (Recovery) 90.4% - 113.6%[4]97% - 118%While both provide good recovery, ¹³C-standards often show slightly better and more consistent results due to superior matrix effect compensation.
Precision (CV%) Intra-day: 1.8% - 9.7%[4] Inter-day: <15%[4]Intra-day: <14% Inter-day: <14%The enhanced stability and co-elution of ¹³C-standards can lead to lower variability and improved precision.
Chemical Stability Generally stable, but potential for H/D exchange under certain conditions.[2]Highly stable, no risk of isotope exchange.[2]The C-¹³C bond is stronger and not susceptible to exchange reactions that can occur with C-D bonds.
Cost & Availability More commonly available and generally less expensive.Less common and typically more expensive to synthesize.Deuteration is often a simpler and more cost-effective labeling method.

Experimental Protocols

Accurate quantification of CML requires meticulous sample preparation and optimized LC-MS/MS conditions. Below are representative protocols for the analysis of protein-bound CML in biological matrices using a stable isotope-labeled internal standard.

Protocol 1: Sample Preparation for Protein-Bound CML Analysis
  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.

  • Internal Standard Spiking: Before precipitation, add a known concentration of the internal standard (e.g., this compound or ¹³C-CML).

  • Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully discard the supernatant.

  • Acid Hydrolysis: To the protein pellet, add 500 µL of 6 M HCl.

  • Hydrolysis Conditions: Incubate the mixture at 110°C for 16-24 hours to hydrolyze the protein and release CML.

  • Drying: Evaporate the HCl under a stream of nitrogen gas at elevated temperature.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of CML
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute CML and its internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • CML: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z+3) -> Product ion (m/z+3)

    • ¹³C₆-CML: Precursor ion (m/z+6) -> Product ion (m/z+6)

    • (Specific m/z values should be optimized for the instrument used)

  • Quantification: The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of CML and a fixed concentration of the internal standard.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs RAGE RAGE AGEs->RAGE Binding ROS ROS RAGE->ROS Activation NF-kB NF-kB ROS->NF-kB Activation Cellular Dysfunction Cellular Dysfunction ROS->Cellular Dysfunction Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Upregulation Inflammatory Cytokines->Cellular Dysfunction Experimental_Workflow Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Hydrolysis Acid Hydrolysis Protein_Precipitation->Hydrolysis SPE_Cleanup Solid Phase Extraction (Optional) Hydrolysis->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis SPE_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

References

Validating CML-d3 for In Vitro Glycation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a hallmark of aging and various pathologies like diabetes, results in the formation of Advanced Glycation End-products (AGEs). Nε-(carboxymethyl)lysine (CML), a major AGE, is a critical biomarker for assessing glycation in vitro. Accurate and robust quantification of CML is paramount for research and drug development aimed at mitigating the detrimental effects of glycation. This guide provides a comprehensive comparison of analytical methods for CML determination, with a focus on validating the use of deuterated CML (CML-d3) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assays.

Executive Summary

This guide critically evaluates the performance of this compound in stable isotope dilution LC-MS/MS for CML quantification against alternative methods, primarily Enzyme-Linked Immunosorbent Assay (ELISA) and the use of other internal standards. The evidence strongly supports LC-MS/MS with a stable isotope-labeled internal standard as the gold standard for accuracy and precision. While deuterated standards like this compound are widely used and provide reliable results, ¹³C-labeled standards may offer theoretical advantages in minimizing chromatographic shifts and isotopic effects. ELISA presents a higher-throughput and more cost-effective alternative, but it can be susceptible to cross-reactivity and matrix effects, leading to potential inaccuracies. The choice of method will ultimately depend on the specific requirements of the study, including the need for high accuracy, sample throughput, and budget constraints.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of different analytical methods for CML quantification is summarized below. Data is compiled from various studies to provide a comparative overview.

Table 1: Performance Characteristics of CML Quantification Methods

ParameterLC-MS/MS with Deuterated IS (e.g., CML-d4)LC-MS/MS with ¹³C-Labeled IS (e.g., ¹³C₆-CML)CML ELISA
Linearity (r²) >0.99[1]>0.99Typically >0.99
Accuracy (Recovery %) 93.22 - 97.42%[1]97 - 118%84% (compared to LC-MS/MS)[2]
Precision (Intra-day RSD/CV) 3.32%[1]<14%<8%[3]
Precision (Inter-day RSD/CV) 3.14%[1]<14%<10%[3]
Lower Limit of Quantification (LLOQ) 0.16 µM[1]Not specified for CML15.6 pg/ml[2]
Specificity HighHighPotential for cross-reactivity
Throughput ModerateModerateHigh
Cost HighHighLow to Moderate

Table 2: Comparison of Alternative Advanced Glycation End-products (AGEs) and their Quantification Methods

AnalyteCommon Quantification MethodKey Performance Characteristics
Nε-(carboxyethyl)lysine (CEL) UPLC-MS/MS[4][5][6]High accuracy and precision.[4]
Pentosidine HPLC with Fluorescence Detection[7][8][9], LC-MS/MS[10]Good sensitivity and reproducibility.[7][8]
Methylglyoxal-derived hydroimidazolone (MG-H1) LC-MS/MS[11][12][13][14][15]High sensitivity and specificity.[12][13]

Experimental Protocols

Detailed methodologies for the key discussed assays are provided below to facilitate replication and validation.

LC-MS/MS Quantification of CML using this compound Internal Standard

This protocol outlines the general steps for the quantification of protein-bound CML in in vitro glycation assays.

a. Sample Preparation (Protein Hydrolysis)

  • Protein Precipitation: To 100 µL of the in vitro glycated protein solution, add 400 µL of ice-cold acetone or methanol to precipitate the proteins.

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully remove and discard the supernatant.

  • Protein Hydrolysis: To the protein pellet, add 500 µL of 6 M HCl containing a known concentration of the this compound internal standard.

  • Hydrolysis Conditions: Incubate the mixture at 110°C for 16-24 hours.

  • Drying: After hydrolysis, evaporate the HCl under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis.[1]

b. LC-MS/MS Analysis

  • Liquid Chromatography System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: Employ a gradient elution, for example, using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is typically used.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is common.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native CML and the this compound internal standard.[1]

c. Quantification The concentration of CML is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of CML and a fixed concentration of this compound.[1]

CML Competitive ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.

  • Plate Preparation: A microplate is pre-coated with a CML conjugate.

  • Sample and Standard Addition: Add 50 µL of unknown samples or CML standards to the wells.

  • Antibody Incubation: Add 50 µL of a diluted anti-CML antibody to each well and incubate. During this step, the CML in the sample and the CML coated on the plate compete for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP) conjugated secondary antibody that binds to the primary anti-CML antibody.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of CML in the sample.[16]

In Vitro Glycation Inhibition Assay using Aminoguanidine

This assay is used to evaluate the efficacy of potential glycation inhibitors.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Bovine Serum Albumin (BSA), a reducing sugar (e.g., glucose or fructose), and the test compound (e.g., aminoguanidine as a positive control).

  • Incubation: Incubate the plate at 37°C for an extended period (e.g., 7 days).

  • Measurement of AGEs: After incubation, the formation of AGEs can be quantified by measuring the fluorescence of the samples (excitation at ~340 nm and emission at ~420 nm).[1]

  • Calculation of Inhibition: The percentage of inhibition of AGE formation is calculated relative to a control group without the inhibitor.

Mandatory Visualizations

Signaling Pathway

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane CML CML-modified Protein RAGE RAGE Receptor

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output start In Vitro Glycated Protein Sample precipitate Protein Precipitation hydrolyze Acid Hydrolysis with This compound Internal Standard dry Evaporation reconstitute Reconstitution lcms LC-MS/MS Analysis data Data Acquisition (MRM) quant Quantification result CML Concentration quant->result

Logical Relationship

Method_Comparison cluster_lcms LC-MS/MS cluster_ia Immunoassay CML_Quant CML Quantification Deuterated Deuterated IS (this compound) CML_Quant->Deuterated High Accuracy & Specificity C13 ¹³C-Labeled IS CML_Quant->C13 Highest Accuracy & Co-elution ELISA ELISA CML_Quant->ELISA High Throughput & Cost-Effective Deuterated->C13 Potential for Chromatographic Shift ELISA->Deuterated Lower Specificity

References

Comparative Stability Analysis: CML-d3 versus Non-Labeled CML

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium-labeled compounds, such as CML-d3, are frequently employed as internal standards in mass spectrometry-based quantitative analyses. The core advantage of using a stable isotope-labeled standard is its chemical and physical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. A critical assumption in this application is the stability of the internal standard. Deuterium labeling is known to enhance metabolic stability in vivo due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. While this effect is most pronounced in biological systems, it can also contribute to increased chemical stability in vitro, particularly in degradation pathways where C-H bond cleavage is a rate-limiting step. Therefore, this compound is expected to exhibit enhanced or at least comparable stability to non-labeled CML under various storage and experimental conditions.

Comparative Stability Data

The following table summarizes hypothetical stability data for this compound and non-labeled CML under various stress conditions. This data is illustrative and based on the theoretical advantages conferred by deuterium labeling. Actual stability will depend on the specific experimental conditions.

ConditionTime PointAnalyteConcentration Remaining (%)Degradation Products Detected
Accelerated Stability 6 monthsNon-Labeled CML92%Minor peaks observed
(40°C / 75% RH)This compound98%No significant degradation
Photostability 24 hoursNon-Labeled CML95%Minor photoproducts
(ICH Q1B conditions)This compound99%Negligible
Acidic Hydrolysis 4 hoursNon-Labeled CML88%Detectable fragments
(0.1 M HCl, 60°C)This compound94%Minimal fragmentation
Oxidative Stress 24 hoursNon-Labeled CML90%Oxidative adducts
(3% H₂O₂, room temp)This compound96%Reduced adduct formation
Long-Term Storage 24 monthsNon-Labeled CML97%Trace impurities
(-20°C, protected from light)This compound>99%Below limit of detection

Experimental Protocols

A comprehensive stability-indicating method would be required to generate the data presented above. The following is a detailed methodology for a comparative stability study of this compound and non-labeled CML.

Objective: To compare the chemical stability of this compound and non-labeled CML under various stress conditions relevant to storage and laboratory handling.

Materials:

  • Nε-(carboxymethyl)lysine (CML), analytical standard grade

  • Nε-(carboxymethyl-d3)-lysine (this compound), analytical standard grade

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid, analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffered saline (PBS), pH 7.4

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS) for separation and quantification.

  • Stability chambers with controlled temperature and humidity.

  • Photostability chamber compliant with ICH Q1B guidelines.

  • pH meter.

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of non-labeled CML and this compound in HPLC-grade water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Accelerated Stability: Aliquot stock solutions into vials and store in a stability chamber at 40°C and 75% relative humidity (RH).

    • Photostability: Expose aliquots of the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

    • Acidic Hydrolysis: Dilute stock solutions with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Stress: Dilute stock solutions with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light.

    • Long-Term Storage: Aliquot stock solutions into vials and store at -20°C, protected from light.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term studies; 0, 1, 3, 6 months for accelerated studies; and 0, 6, 12, 24 months for long-term studies).

  • Sample Analysis:

    • Prior to analysis, neutralize acidic samples with an appropriate base.

    • Analyze all samples by a validated stability-indicating LC-MS method. The method should be able to separate CML and this compound from any potential degradation products.

    • Quantify the remaining percentage of CML and this compound at each time point relative to the initial (time 0) concentration.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

The following diagrams illustrate the chemical structures of CML and this compound, and a typical workflow for a comparative stability study.

cluster_CML Non-Labeled CML cluster_CMLd3 This compound CML_structure Chemical Structure of CML CML_formula C₈H₁₆N₂O₄ CMLd3_structure Chemical Structure of this compound (Deuterium on Carboxymethyl Group) CMLd3_formula C₈H₁₃D₃N₂O₄ start Prepare Stock Solutions (CML & this compound) stress Apply Stress Conditions (Heat, Light, pH, Oxidation) start->stress sample Sample at Time Intervals stress->sample analyze LC-MS Analysis sample->analyze quantify Quantify Remaining Analyte & Detect Degradants analyze->quantify compare Compare Stability Profiles quantify->compare

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